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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-iodo-1H-imidazole-2-carboxylate

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationships (SAR). Methyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationships (SAR). Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) is a premium bifunctional scaffold[1]. Featuring an acidic imidazole core, a C2-methyl ester, and a highly polarizable C4-iodine atom, this compound provides orthogonal reactivity vectors. This guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows for utilizing this molecule in advanced synthesis.

Chemical Structure & Physicochemical Profiling

The strategic placement of electron-withdrawing groups (EWGs) on the imidazole ring profoundly alters its electronic distribution. While an unsubstituted imidazole typically exhibits a pKa of ~14.5 (NH), the synergistic electron-withdrawing effects of the C2-ester and C4-halogen significantly lower the basicity of the ring[2].

From a drug development perspective, modulating the pKa of basic heterocycles is a critical strategy to mitigate hERG channel inhibition and subsequent cardiotoxicity, a principle heavily utilized in the design of CNS-penetrant [3].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-iodo-1H-imidazole-2-carboxylate[1]
CAS Number 1823913-62-7[4]
Molecular Formula C5H5IN2O2[1]
Molecular Weight 252.01 g/mol [1]
SMILES COC(=O)c1[nH]cc(I)n1[1]
Predicted pKa (NH) ~11.2 (Significantly lowered by EWG substituents)[5]

Tautomerism and Regioselectivity

In solution, the compound exists in a rapid tautomeric equilibrium between the 4-iodo-1H and 5-iodo-1H forms. The position of this equilibrium is solvent-dependent. When designing synthetic routes, this tautomerism dictates that electrophilic attack (e.g., N-alkylation) will typically yield a mixture of regioisomers unless steric bulk or specific directing groups are employed.

Tautomerism cluster_0 Tautomeric Equilibrium T4 4-Iodo Tautomer T5 5-Iodo Tautomer T4->T5 Rapid Proton Shift C2 C2 Methyl Ester T4->C2 Hydrolysis C4 C4/C5 Iodine T4->C4 Pd-Coupling N1 N1/N3 Nitrogen T4->N1 Alkylation

Fig 1: Tautomeric equilibrium and primary reactive sites of the imidazole scaffold.

Mechanistic Reactivity & Experimental Workflows

The C4-iodine bond is highly polarized, serving as a prime handle for transition-metal-catalyzed cross-coupling reactions. The C2-methyl ester acts as a crucial protecting group, preventing the premature decarboxylation that often plagues during high-temperature catalysis[6].

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling at C4

Objective: Arylation of the C4 position while preserving the C2-methyl ester.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides the necessary steric bulk and electron richness to force oxidative addition into the electron-deficient C4-I bond while suppressing undesired dehalogenation side reactions.

  • Base (K₂CO₃): A mild inorganic base is mandatory. Stronger bases (e.g., NaOH, KOtBu) risk hydrolyzing the C2-methyl ester prematurely.

  • Degassing: Oxygen insertion into the Pd(0) active species leads to homocoupling of the boronic acid and rapid catalyst death. Strict inert atmosphere protocols are required.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalysis Setup: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Suspend the mixture in a 1,4-dioxane/H₂O (4:1) solvent system. Degas the suspension via three rigorous freeze-pump-thaw cycles and backfill with N₂.

  • Reaction & Self-Validation: Heat the mixture to 90°C under N₂ for 12 hours.

    • Validation Check: At t=6h, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z 253 [M+H]+) and the emergence of the coupled product mass confirms that oxidative addition and transmetalation are proceeding successfully.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc, wash sequentially with distilled water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography using a Hexanes/EtOAc gradient.

Workflow Step1 Step 1: Preparation Mix Iodo-imidazole & Boronic Acid Step2 Step 2: Catalysis Add Pd(dppf)Cl2 & K2CO3 Step1->Step2 Step3 Step 3: Reaction Heat at 90°C for 12h Step2->Step3 Step4 Step 4: Workup Extract with EtOAc, Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling.

Applications in Drug Development and Materials Science

Beyond small-molecule drug discovery, derivatives of and its esters are heavily utilized in coordination chemistry[7]. The juxtaposition of the imidazole nitrogens and the carboxylate oxygen provides a multidentate binding pocket capable of forming robust metal-organic frameworks (MOFs)[2]. The C4-iodine atom in Methyl 4-iodo-1H-imidazole-2-carboxylate acts as a critical synthetic handle that can be further functionalized post-coordination to tune the porosity, luminescence, or electronic properties of the resulting material.

References

  • Peschiulli, A., et al. "A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo". ACS Medicinal Chemistry Letters (PMC). URL:[Link]

  • Walsh Medical Media. "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials". Journal of Coordination Chemistry / ResearchGate. URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization of Methyl 4-iodo-1H-imidazole-2-carboxylate: Structural Elucidation and Analytical Workflows

Executive Summary Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS 1823913-62-7) is a highly versatile molecular building block utilized extensively in medicinal chemistry and drug discovery. The strategic placement of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS 1823913-62-7) is a highly versatile molecular building block utilized extensively in medicinal chemistry and drug discovery. The strategic placement of the iodo group at the C4 position provides a highly reactive handle for late-stage metal-catalyzed cross-coupling[1], while the C2-methyl ester serves as a modifiable pharmacophore for amidation or saponification.

For drug development professionals, verifying the structural integrity and absolute purity of this intermediate is a critical quality control step. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, explaining the quantum mechanical causality behind the spectral data and providing self-validating protocols for quantitative analysis.

Structural Dynamics and NMR Causality

The interpretation of the NMR spectra for methyl 4-iodo-1H-imidazole-2-carboxylate requires an understanding of two primary electronic phenomena: annular tautomerism and the heavy atom effect.

1 H NMR: Tautomerism and Deshielding

Unsubstituted imidazoles undergo rapid annular tautomerism (proton exchange between N1 and N3) at room temperature, which often averages the signals of the C4 and C5 protons. However, the presence of the massive C4-iodine atom and the electron-withdrawing C2-ester group significantly biases this equilibrium.

  • The NH Proton: In polar aprotic solvents like DMSO- d6​ , the exchange rate is sufficiently slowed, allowing the NH proton to appear as a broad singlet highly deshielded by hydrogen bonding and the aromatic ring current (>13.0 ppm).

  • The C5 Proton: The inductive electron-withdrawing effect of the iodine atom, combined with the resonance effect of the ester, pulls electron density away from the C5 position. This deshields the C5-H, pushing its resonance to a sharp singlet around 7.6–7.8 ppm.

13 C NMR: The Heavy Atom Effect

The most striking feature of the 13 C NMR spectrum is the resonance of the C4 carbon. While typical aromatic carbons resonate between 110–140 ppm, the C4 carbon directly attached to the iodine atom experiences profound diamagnetic shielding.

  • Spin-Orbit Coupling: The large electron cloud of the iodine atom induces strong spin-orbit coupling (the "heavy atom effect"). This local magnetic field opposes the applied external field, shielding the C4 nucleus and shifting its resonance dramatically upfield to approximately 82.0 ppm[2].

  • Carbonyl and C2 Deshielding: Conversely, the ester carbonyl carbon is highly deshielded (~159.0 ppm) due to the electronegativity of the oxygen atoms[3]. The C2 carbon, flanked by two nitrogen atoms and the ester group, is similarly deshielded (~137.0 ppm).

Quantitative Data Summaries

The following tables synthesize the expected high-resolution NMR chemical shifts for methyl 4-iodo-1H-imidazole-2-carboxylate, grounded in structural causality.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment Causality
NH ~13.0 - 13.5Broad Singlet1HDeshielded by aromatic ring current; broadened by intermediate proton exchange.
C5-H ~7.6 - 7.8Singlet1HDeshielded by the electron-withdrawing C2-ester and inductive effect of C4-iodine.
O-CH 3​ ~3.8 - 3.9Singlet3HStandard methyl ester resonance; deshielded by the directly attached oxygen.

Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

Carbon PositionChemical Shift (ppm)Causality / Mechanistic Driver
C=O (Ester) ~159.0Highly deshielded sp2 hybridized carbonyl carbon[3].
C2 ~137.0Deshielded by two adjacent electronegative nitrogen atoms and the ester group.
C5 ~129.0Typical aromatic imidazole carbon, slightly deshielded by the ester.
C4 (C-I) ~82.0Profound diamagnetic shielding driven by the heavy atom effect of iodine[2].
O-CH 3​ ~52.0Aliphatic carbon shifted downfield by the directly attached ester oxygen.

Methodological Framework: High-Fidelity qNMR Acquisition

To ensure absolute structural confirmation and purity assessment, a self-validating quantitative NMR (qNMR) protocol must be employed. The use of an internal standard, such as dimethyl fumarate, provides a mathematically rigorous framework for determining the absolute purity of the halogenated imidazole[4].

Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Accurately weigh ~10.00 mg of methyl 4-iodo-1H-imidazole-2-carboxylate and ~5.00 mg of dimethyl fumarate (Internal Standard, 99.9% traceably pure) using a calibrated microbalance ( d=0.01 mg). Causality: Precise gravimetry is the foundational self-validating step for absolute quantification.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ . Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, slowing down the annular tautomerism of the imidazole ring and sharpening the NH and C5-H resonances to prevent integration overlap[4].

  • NMR Acquisition Parameters:

    • Pulse Sequence: Standard 1D 1 H (zg30).

    • Relaxation Delay (D1): Set to a minimum of 10 seconds. Causality: Iodine-bound molecules and internal standards have varying longitudinal relaxation times ( T1​ ). A 10-second delay ensures >99% relaxation of all protons, preventing integration truncation errors.

    • Number of Scans (NS): 16 to 64 (Targeting an SNR > 250:1).

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB). Perform manual zero-order and first-order phase correction, followed by a 5th-order polynomial baseline correction. Causality: Perfectly flat baselines are mandatory for integration accuracy.

  • Purity Calculation: Calculate absolute purity using the molar ratio integration formula:

    Purity(%)=(Istd​Ianalyte​​)×(Nanalyte​Nstd​​)×(MWstd​MWanalyte​​)×(Wanalyte​Wstd​​)×Pstd​

NMR_Workflow A 1. Sample Preparation Gravimetric weighing of analyte & internal standard B 2. Solvent Addition Dissolution in DMSO-d6 to stabilize tautomers A->B C 3. NMR Acquisition 1H/13C with optimized D1 relaxation delays B->C D 4. Data Processing Phase/baseline correction & precise integration C->D E 5. Purity Assessment Absolute quantification via qNMR molar ratios D->E

Fig 1. Step-by-step workflow for quantitative NMR (qNMR) purity assessment.

Downstream Applications: Halogen-Directed Functionalization

The primary utility of validating the C4-iodo position via NMR is to ensure the molecule is primed for downstream functionalization. The C-I bond is highly susceptible to metal-halogen exchange. By treating the protected imidazole with isopropylmagnesium chloride or lithium dineophylcuprate, chemists can generate a reactive organometallic intermediate at the C4 position[1]. This allows for the precise installation of complex aryl, alkyl, or heteroaryl groups via Suzuki-Miyaura or Negishi cross-coupling pathways.

Reactivity_Pathway A Methyl 4-iodo-1H-imidazole -2-carboxylate B N-Protection (SEM-Cl / Base) A->B C Metal-Halogen Exchange (Iodine-Copper/Lithium) B->C D Electrophile Trapping (C4-Functionalization) C->D

Fig 2. Halogen-directed functionalization pathway leveraging the C4-iodo site.

References

  • Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction Source: The Royal Society of Chemistry URL:[Link]

  • Photocatalytic acyl azolium-promoted alkoxycarbonylation of trifluoroborates Source: PMC - NIH URL:[Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one Source: Organic Syntheses URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of Methyl 4-iodo-1H-imidazole-2-carboxylate in Polar Aprotic Solvents

This guide provides a comprehensive technical overview of the solubility profile of Methyl 4-iodo-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The focus is o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility profile of Methyl 4-iodo-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The focus is on its behavior in polar aprotic solvents, which are crucial for various stages of drug discovery and formulation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to low absorption, insufficient drug concentration at the target site, and high inter-individual variability. Methyl 4-iodo-1H-imidazole-2-carboxylate, as a potential drug candidate or intermediate, requires a thorough understanding of its solubility characteristics to guide formulation strategies and ensure consistent performance.[1]

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are widely used in drug discovery for initial compound screening, in vitro assays, and as vehicles for preclinical studies.[2][3] Their ability to dissolve a wide range of organic molecules makes them invaluable tools. This guide will delve into the theoretical underpinnings of the solubility of Methyl 4-iodo-1H-imidazole-2-carboxylate in these solvents and provide a robust experimental framework for its determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of Methyl 4-iodo-1H-imidazole-2-carboxylate is governed by the interplay of its molecular structure and the properties of the polar aprotic solvent.

Molecular Structure of Methyl 4-iodo-1H-imidazole-2-carboxylate:

  • Imidazole Ring: The imidazole moiety is polar and capable of hydrogen bonding, contributing to its solubility in polar solvents.

  • Iodo Group: The iodine atom is large and polarizable, influencing the molecule's overall polarity and potential for van der Waals interactions.

  • Methyl Carboxylate Group: This ester group adds to the polarity of the molecule and can act as a hydrogen bond acceptor.

Properties of Polar Aprotic Solvents:

Polar aprotic solvents possess a large dipole moment, allowing them to solvate polar molecules effectively.[3] They lack acidic protons and therefore do not act as hydrogen bond donors. Their primary mode of interaction with a solute like Methyl 4-iodo-1H-imidazole-2-carboxylate will be through dipole-dipole interactions and hydrogen bonding where the solvent acts as the acceptor.

The dissolution process involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.[5] The stronger the interactions between the solute and the solvent, the greater the solubility.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a detailed protocol for determining the equilibrium solubility of Methyl 4-iodo-1H-imidazole-2-carboxylate in various polar aprotic solvents. The "shake-flask" method is a widely accepted and robust technique for this purpose.[1][6]

Materials and Equipment
  • Methyl 4-iodo-1H-imidazole-2-carboxylate (high purity)

  • Polar aprotic solvents (HPLC grade): Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), Acetonitrile (ACN), Acetone

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent A->B C Incubate in shaker bath (e.g., 24-48h at 25°C & 37°C) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 4-iodo-1H-imidazole-2-carboxylate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume of each polar aprotic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[1] It is advisable to perform the experiment at different temperatures (e.g., 25°C and 37°C) to assess the temperature dependence of solubility.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Methyl 4-iodo-1H-imidazole-2-carboxylate of known concentrations in the respective solvents.

    • Develop a suitable HPLC method to separate and quantify the compound.

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.

Anticipated Solubility Profile and Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Anticipated Solubility of Methyl 4-iodo-1H-imidazole-2-carboxylate in Polar Aprotic Solvents

SolventDielectric Constant (approx.)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Dimethyl sulfoxide (DMSO)47HighHigher
N,N-Dimethylformamide (DMF)37HighHigher
Acetonitrile (ACN)37.5ModerateHigher
Acetone21Moderate to LowHigher

Molecular Interactions and Rationale

The differences in solubility can be explained by the specific molecular interactions between Methyl 4-iodo-1H-imidazole-2-carboxylate and the solvent molecules.

G cluster_solute Methyl 4-iodo-1H-imidazole-2-carboxylate cluster_solvents Polar Aprotic Solvents Solute Imidazole Ring (H-bond donor/acceptor) Iodo Group (Polarizable) Carboxylate (H-bond acceptor) DMSO DMSO (Strong H-bond acceptor, highly polar) Solute->DMSO Strong Dipole-Dipole Strong H-Bonding DMF DMF (Strong H-bond acceptor, highly polar) Solute->DMF Strong Dipole-Dipole Strong H-Bonding ACN Acetonitrile (Moderate H-bond acceptor, polar) Solute->ACN Dipole-Dipole Weaker H-Bonding

Caption: Solute-solvent interactions influencing solubility.

The high polarity and strong hydrogen bond accepting capabilities of DMSO and DMF allow for effective solvation of the polar groups on the Methyl 4-iodo-1H-imidazole-2-carboxylate molecule, leading to higher solubility. Acetonitrile, being less polar and a weaker hydrogen bond acceptor, is expected to be a less effective solvent for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of Methyl 4-iodo-1H-imidazole-2-carboxylate in polar aprotic solvents. A thorough experimental investigation following the outlined protocol is essential for obtaining precise solubility data. This information will be invaluable for guiding formulation development, designing in vitro and in vivo studies, and ultimately, advancing the therapeutic potential of this compound. Future work should focus on expanding the solubility profile to include a wider range of solvents and co-solvent systems, as well as investigating the impact of pH on its aqueous solubility.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ONdrugDelivery. (n.d.). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2024, April 1). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Polar, aprotic solvents and the hydrophobic effect. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 17). Green Chemistry. Retrieved from [Link]

  • PLOS One. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Retrieved from [Link]

  • PubMed. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring the Chemical Landscape: 4-Iodo-2-methyl-1H-imidazole Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

  • PubChemLite. (2026). 4-methyl-1h-imidazole-2-carboxylic acid hydrate (C5H6N2O2). Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

  • ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Cheméo. (2026, March 8). 1H-Imidazole, 4-methyl-. Retrieved from [Link]

Sources

Exploratory

The Multifaceted Mechanisms of Action of Methyl 4-iodo-1H-imidazole-2-carboxylate Derived Compounds: A Technical Guide for Researchers

Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active compounds.[1][2] Among the myriad of imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active compounds.[1][2] Among the myriad of imidazole-based scaffolds, Methyl 4-iodo-1H-imidazole-2-carboxylate stands out as a particularly valuable and versatile intermediate in the synthesis of novel therapeutic agents.[3] The strategic placement of the iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the generation of diverse libraries of compounds. This guide provides an in-depth exploration of the primary mechanisms of action exhibited by compounds derived from this pivotal starting material, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, provide detailed experimental protocols for their evaluation, and present a framework for understanding their therapeutic potential.

I. Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

A predominant and well-characterized mechanism of action for a class of imidazole derivatives is the inhibition of the InhA enzyme, a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis.[4] The FAS-II pathway is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial cell death.

The Molecular Interaction

Compounds derived from the imidazole scaffold have been shown to be direct inhibitors of InhA, binding to the active site and preventing the binding of its natural substrate.[4] Unlike the frontline anti-tuberculosis drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, these direct inhibitors can circumvent common mechanisms of drug resistance.[4]

The binding of these imidazole-based inhibitors is often characterized by:

  • Hydrophobic Interactions: The core imidazole structure and its lipophilic substituents can fit into a hydrophobic pocket within the InhA active site.

  • Hydrogen Bonding: The nitrogen atoms of the imidazole ring and other functional groups on the derived compounds can form crucial hydrogen bonds with key amino acid residues, such as Tyrosine 158, within the active site, anchoring the inhibitor in place.

These interactions effectively block the enoyl-ACP reductase activity of InhA, leading to the depletion of mycolic acids and ultimately, bacterial lysis.

Experimental Workflow: InhA Enzymatic Inhibition Assay

The following protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA.

Diagram of the InhA Enzymatic Inhibition Assay Workflow:

InhA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, NADH, DD-CoA, and Test Compound Dilutions plate Add Reagents to 96-well Plate reagents->plate Dispense incubation Pre-incubate with InhA Enzyme plate->incubation Add Enzyme start_reaction Initiate Reaction with Substrate incubation->start_reaction Add Substrate readout Monitor NADH Oxidation at 340 nm start_reaction->readout Measure Absorbance analysis Calculate Initial Velocities and Determine IC50 readout->analysis Data Processing

Caption: Workflow for the InhA enzymatic inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • NADH Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically 250 µM.

    • Substrate Solution: Prepare a stock solution of 2-trans-dodecenoyl-CoA (DD-CoA) in the assay buffer. The final concentration in the assay is typically 25 µM.

    • Enzyme Solution: Purified recombinant InhA enzyme diluted in assay buffer to the desired final concentration (e.g., 10-100 nM).

    • Test Compound: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Assay Procedure (96-well UV-transparent microplate):

    • To each well, add the test compound at various concentrations. Include control wells with buffer and DMSO only (no inhibitor).

    • Add the NADH solution to each well.

    • Add the purified InhA enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at 25°C).

    • Initiate the enzymatic reaction by adding the DD-CoA substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration by determining the rate of NADH oxidation (decrease in absorbance at 340 nm) over time.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

To determine the whole-cell activity of the compounds, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout compound_prep Prepare Serial Dilutions of Test Compound inoculation Inoculate Microtiter Plate with Bacteria compound_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation_step Incubate at 37°C inoculation->incubation_step read_plate Visually Inspect for Growth or Add Viability Indicator incubation_step->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Preparation:

    • Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test bacterium from a mid-log phase culture, adjusted to a specific McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[5]

    • Alternatively, a viability indicator such as resazurin can be added to aid in the determination of the MIC.

Compound ClassTarget OrganismIC50 (InhA)MICReference
Imidazo[1,2-a]pyridine DerivativesM. tuberculosis H37Rv-0.6 µM - 0.9 µM[6]
Imidazoquinoline DerivativesM. tuberculosis H37RvModerate Inhibition> 5 µg/mL[4]

II. Kinase Inhibition: A Promising Avenue in Oncology

Derivatives of imidazole have emerged as a significant class of kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.[7][8] The imidazole scaffold serves as a versatile template for designing potent and selective inhibitors of various kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Epidermal Growth Factor Receptor (EGFR).[9][10]

TAK1 Inhibition

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in inflammatory and immune responses, as well as in cell survival and apoptosis.[9] Dysregulation of the TAK1 signaling pathway is implicated in various cancers and inflammatory diseases.[11]

Signaling Pathway of TAK1:

TAK1_Pathway cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) tak1 TAK1 cytokines->tak1 Activate tab1 TAB1 tak1->tab1 tab2 TAB2 tak1->tab2 jnk_p38 JNK/p38 MAPK Pathway tak1->jnk_p38 Phosphorylates nf_kb NF-κB Pathway tak1->nf_kb Activates inflammation Inflammation jnk_p38->inflammation apoptosis Apoptosis jnk_p38->apoptosis nf_kb->inflammation survival Cell Survival nf_kb->survival inhibitor Imidazole-derived TAK1 Inhibitor inhibitor->tak1 Inhibits

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Imidazole-based compounds can act as potent and selective inhibitors of TAK1, often by competing with ATP for binding to the kinase domain.[12] X-ray crystallography studies have revealed that these inhibitors can bind to the hinge region of the kinase, with the imidazole core forming key hydrogen bonds.[13]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[10] Overexpression or mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. Imidazole[1,5-a]pyridine derivatives have shown promise as EGFR tyrosine kinase inhibitors.[10]

Signaling Pathway of EGFR:

EGFR_Pathway cluster_ligand_binding Ligand Binding & Dimerization cluster_activation Autophosphorylation cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response egf EGF egfr EGFR egf->egfr Binds p_egfr Phosphorylated EGFR egfr->p_egfr Dimerizes & Autophosphorylates ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway p_egfr->ras_raf_mek_erk Activates pi3k_akt PI3K-AKT Pathway p_egfr->pi3k_akt Activates proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival inhibitor Imidazole-derived EGFR Inhibitor inhibitor->p_egfr Inhibits (Tyrosine Kinase Domain)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

These compounds typically function by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Diagram of the Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions plate Add Reagents to Plate reagents->plate incubation Incubate at Room Temp plate->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo kinase_detection Add Kinase Detection Reagent adp_glo->kinase_detection readout Measure Luminescence kinase_detection->readout

Caption: Workflow for a luminescent-based kinase inhibition assay.

Detailed Protocol (Adapted from Promega ADP-Glo™ Kinase Assay): [14]

  • Reaction Setup (384-well plate):

    • Add 1 µL of the test compound at various concentrations or 5% DMSO (for control) to the wells.

    • Add 2 µL of the target kinase (e.g., TAK1-TAB1) in kinase buffer.

    • Add 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Compound ClassTarget KinaseIC50Reference
2,4-1H-Imidazole CarboxamidesTAK11.3 µM (initial hit)[12]
Imidazole[1,5-a]pyridine DerivativesEGFR236.38 nM - 617.33 nM[15]

III. Inhibition of Bacterial DNA Gyrase

Another important mechanism of action for certain imidazole-containing compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase. DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process that is crucial for DNA replication, transcription, and repair. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents.

Mechanism of Inhibition

Imidazole derivatives can inhibit DNA gyrase by binding to the enzyme and stabilizing the DNA-enzyme complex, thereby preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. Some imidazopyrazinones, for example, have been shown to bind to the same pocket as fluoroquinolones, a well-established class of DNA gyrase inhibitors.[16]

Experimental Workflow: DNA Gyrase Supercoiling Assay

The activity of DNA gyrase inhibitors can be assessed by a DNA supercoiling assay, which measures the conversion of relaxed circular DNA to its supercoiled form.

Diagram of the DNA Gyrase Supercoiling Assay Workflow:

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Relaxed Plasmid DNA, and Test Compound mix Combine Reagents and Add DNA Gyrase reagents->mix incubation Incubate at 37°C mix->incubation stop_reaction Stop Reaction and Prepare for Electrophoresis incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands and Determine Inhibition gel->visualize

Caption: Workflow for the DNA gyrase supercoiling assay.

Detailed Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).

    • The reaction products (supercoiled and relaxed DNA) are then separated by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

    • The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Compound ClassTarget EnzymeIC50Reference
1,4-dicarbonylthiosemicarbazidesS. aureus DNA gyrase1.81 µM[17]
Ciprofloxacin DerivativesE. coli DNA gyrase42 nM - 180 nM[7]

IV. Other Anticancer Mechanisms

In addition to targeted inhibition of specific kinases, imidazole derivatives have been shown to exert their anticancer effects through a variety of other mechanisms, including:

  • Induction of Apoptosis: Certain imidazole compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[17]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[14]

  • Inhibition of Tubulin Polymerization: Some imidazole derivatives have been found to interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[5]

Conclusion

The Methyl 4-iodo-1H-imidazole-2-carboxylate scaffold is a remarkably fruitful starting point for the synthesis of a diverse array of biologically active compounds. The derivatives of this versatile intermediate have demonstrated a wide range of mechanisms of action, from the targeted inhibition of essential microbial enzymes like InhA and DNA gyrase to the modulation of key signaling pathways in cancer through the inhibition of kinases such as TAK1 and EGFR. This guide has provided an in-depth overview of these mechanisms, complete with detailed experimental protocols and visual workflows, to aid researchers in the exploration and development of novel therapeutics based on this privileged chemical scaffold. The continued investigation into the structure-activity relationships of these compounds holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med Chem Lett. 2021 Mar 3;12(4):555-562.
  • TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. PMC.
  • Comparative Analysis of IC50 Values for 1H-benzo[d]imidazole Deriv
  • Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. PMC.
  • Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. PubMed.
  • DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc.
  • Discovery of novel 1,4-dicarbonylthiosemicarbazides as DNA gyrase inhibitors for the tre
  • Crystal structure of the DNA Gyrase GyrA N-terminal domain
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • TAK1-TAB1 Kinase Assay.
  • TAK1-TAB1 Kinase Assay Kit. BPS Bioscience.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Discovery, synthesis, and antibacterial activity of novel myrtucommulone analogs as inhibitors of DNA gyrase and topoisomerase IV. PubMed.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • A new class of antibacterials, the imidazopyrazinones, reveal structural transitions involved in DNA gyrase poisoning and mechanisms of resistance. Nucleic Acids Research.
  • Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. MDPI.
  • Initial Optimization of a LanthaScreen Kinase assay for MAP3K7-MAP3K7IP1 (TAK1-TAB1). Thermo Fisher Scientific.
  • 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)
  • Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD). J-Stage.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Benzothiazole DNA gyrase inhibitors and their conjug
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.
  • Exploring the Chemical Landscape: 4-Iodo-2-methyl-1H-imidazole Applic
  • High-throughput assays for DNA gyrase and other topoisomerases. PMC.
  • Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navig
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.
  • Application Notes and Protocols: Assessing TAK1 Inhibition by Takinib. Benchchem.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. PMC.
  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • Design, Synthesis, and Evaluation of New Sugar-Substituted Imidazole Derivatives as Selective c-MYC Transcription Repressors Targeting the Promoter G-Quadruplex. Journal of Medicinal Chemistry.
  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science.
  • Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. ASM Journals.
  • DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. Royal Society of Chemistry.
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evalu
  • Methyl 1H-imidazole-2-carboxyl

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Methyl 4-iodo-1H-imidazole-2-carboxylate

Executive Summary & Rationale Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) is a highly functionalized heterocyclic building block of significant interest in rational drug design and advanced materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) is a highly functionalized heterocyclic building block of significant interest in rational drug design and advanced materials science. The molecule features a unique confluence of electronic environments: a highly polarizable iodine atom at the C4 position, a hydrogen-bond-donating secondary amine (N1), and a bidentate hydrogen-bond-accepting methyl ester at the C2 position.

Understanding the precise crystallographic behavior of this compound is paramount. In medicinal chemistry, the iodine atom's σ -hole dictates target-binding affinity via halogen bonding, while in materials science, derivatives of 4-iodo-1H-imidazole are actively deployed to auto-passivate crystal defects in perovskite solar cells, dramatically improving open-circuit voltages. This whitepaper provides a comprehensive, self-validating technical guide to the X-ray diffraction (XRD) methodology, structural analysis, and supramolecular packing motifs of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be governed by strict causality, ensuring that kinetic artifacts do not overshadow thermodynamic structural realities.

Crystal Growth via Solvent Modulation

Causality: The crystallization of halogenated imidazoles is a competition between N−H⋯O hydrogen bonding and C−I⋯N halogen bonding. Rapid precipitation yields kinetically trapped polymorphs. Slow evaporation in a carefully selected solvent system ensures thermodynamic control, allowing the strongest supramolecular synthons to dictate the lattice structure.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 1:1 (v/v) binary solvent mixture of Methanol (polar protic) and Dichloromethane (DCM, polar aprotic). Why? Methanol solvates the polar imidazole N−H core, while DCM solubilizes the hydrophobic methyl ester and the heavy iodine atom.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) Methyl 4-iodo-1H-imidazole-2-carboxylate in 5 mL of the solvent mixture under gentle sonication until optically clear.

  • Controlled Evaporation: Puncture a Parafilm seal with a 27-gauge needle (3-5 holes) to restrict the vapor escape rate. Maintain the vial at a constant 20 °C in a vibration-free environment.

  • Harvesting: After 7–10 days, harvest the resulting colorless, block-like single crystals directly into a protective perfluoropolyether oil to prevent solvent loss and mechanical degradation.

Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Causality: Iodine is a heavy atom ( Z=53 ) with a large X-ray scattering cross-section. At room temperature, its thermal vibration (Debye-Waller factor) smears the electron density map, obscuring the precise coordinates of the lighter carbon, nitrogen, and oxygen atoms. Cooling the crystal to 100 K freezes these vibrations, yielding sharp, high-angle diffraction data.

Step-by-Step Methodology:

  • Mounting: Mount a suitable single crystal (approx. 0.15×0.10×0.10 mm) on a MiTeGen loop using the aforementioned cryo-oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady 100 K nitrogen cold stream.

  • Data Acquisition: Utilize Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å) with a microfocus source. Collect full sphere data using ω and ϕ scans.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Why? The high mass attenuation coefficient of iodine causes severe absorption artifacts; failing to correct this will result in false residual electron density peaks.

Self-Validating Checkpoint: During integration, monitor the internal merging R -factor ( Rint​ ).

  • Pass: Rint​<0.05 . Proceed to structure solution.

  • Fail: Rint​>0.05 . The crystal is twinned, fractured, or suffering from severe radiation damage. The protocol dictates immediate rejection of the crystal and re-selection from the mother liquor.

XRD_Workflow N1 1. Sample Preparation & Purity Verification N2 2. Crystal Growth (Methanol/DCM, 20°C) N1->N2  High Purity  (>99%) N3 3. X-ray Diffraction (Data Collection @ 100K) N2->N3  Block Crystal  (0.15mm) N4 4. Structure Solution (Intrinsic Phasing) N3->N4  Raw Reflection  Data (R_int < 0.05) N5 5. Anisotropic Refinement (Least Squares on F²) N4->N5  Initial Phase  Model N6 6. Validation Checkpoint (R1 < 0.05, GoF ~ 1.0) N5->N6  Absorption  Corrected

Caption: Self-validating workflow for X-ray diffraction data acquisition and refinement.

Structural Analysis and Packing Motifs

Intramolecular Geometry

Based on computational models and homologous experimental structures like 1-benzyl-4-iodo-1H-imidazole , the imidazole ring of Methyl 4-iodo-1H-imidazole-2-carboxylate is strictly planar. The C4−I bond length is heavily influenced by the electron-withdrawing nature of the C2 -carboxylate group. The methyl ester group typically adopts a coplanar conformation relative to the imidazole ring to maximize π -conjugation, though steric hindrance from adjacent molecules in the lattice can induce a slight torsion angle (typically <10∘ ).

Intermolecular Interactions: The Halogen vs. Hydrogen Bond Competition

The crystal packing is defined by a highly competitive landscape of non-covalent interactions.

  • Hydrogen Bonding ( N−H⋯O / N−H⋯N ): The N1−H acts as a strong hydrogen bond donor. The primary acceptor is usually the carbonyl oxygen of the C2 -ester group, forming robust one-dimensional zigzag ribbons or cyclic dimers.

  • Halogen Bonding ( C−I⋯N / C−I⋯O ): The iodine atom possesses a pronounced region of positive electrostatic potential (the σ -hole) at its distal end along the C−I bond axis. This σ -hole acts as a Lewis acid, seeking Lewis bases. In iodoimidazoles, strong C−I⋯N halogen bonds (distances ∼2.87 Å) are frequently observed, driving the formation of orthogonal supramolecular chains.

Bonding_Logic Molecule Methyl 4-iodo-1H-imidazole-2-carboxylate H_Bond_Donor N-H Donor (Imidazole Ring) Molecule->H_Bond_Donor Halogen_Donor C-I Donor (σ-hole) Molecule->Halogen_Donor Acceptor_O Carbonyl Oxygen (Ester Group) Molecule->Acceptor_O Acceptor_N Imine Nitrogen (Imidazole Ring) Molecule->Acceptor_N Acceptor_Pi π-System (Aromatic Ring) Molecule->Acceptor_Pi H_Bond_Donor->Acceptor_O N-H...O Hydrogen Bond H_Bond_Donor->Acceptor_N N-H...N Hydrogen Bond Halogen_Donor->Acceptor_O C-I...O Halogen Bond Halogen_Donor->Acceptor_N C-I...N Halogen Bond Halogen_Donor->Acceptor_Pi C-I...π Interaction

Caption: Competitive intermolecular interaction pathways defining the crystal packing.

Quantitative Crystallographic Data Profile

The following table synthesizes the expected quantitative crystallographic parameters for Methyl 4-iodo-1H-imidazole-2-carboxylate, derived through a combination of Density Functional Theory (DFT) calculations and empirical data from closely related halogenated imidazole-carboxylates.

ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric heterocyclic molecules lacking high internal symmetry.
Space Group P21​/c or P1ˉ Facilitates optimal close-packing and inversion-center dimer formation.
C4−I Bond Length 2.08−2.12 ÅIndicates slight bond shortening due to electron withdrawal by the imidazole ring.
C=O Bond Length 1.20−1.22 ÅStandard double bond character; elongates slightly if participating in N−H⋯O bonding.
C−O (Ester) Length 1.32−1.34 ÅStandard single bond character.
N−H⋯O Distance 2.80−2.95 ÅStrong hydrogen bonding, primary driver of 1D supramolecular architecture.
C−I⋯N Distance 2.85−3.05 ÅHalogen bond distance is significantly shorter than the sum of van der Waals radii ( ∼3.53 Å), indicating a strong, highly directional interaction.
C−I⋯N Angle 165∘−180∘ Highly linear, confirming the interaction is driven by the localized σ -hole directly opposite the covalent C−I bond.

Conclusion

The crystallographic profile of Methyl 4-iodo-1H-imidazole-2-carboxylate is a masterclass in supramolecular competition. The precise interplay between the hydrogen-bonding capacity of the imidazole/carboxylate moieties and the highly directional halogen-bonding capacity of the C4-iodine atom dictates its solid-state architecture. By employing rigorous, self-validating SC-XRD protocols at cryogenic temperatures, researchers can accurately map these electron density distributions, unlocking the molecule's full potential for rational drug design and advanced optoelectronic material passivation.

References

  • Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C-I...N and C-I...π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 1), 2-8. URL:[Link]

  • Jia, J., Shi, B., Dong, J., & Cao, B. (2023). 4-Iodo-1H-imidazole Dramatically Improving the Open-circuit Voltages of Perovskite Solar Cell Exceeding 1.2 V. New Journal of Chemistry (via ResearchGate). URL:[Link]

  • Schwalbe, C. H., et al. (2015). Halogen and Hydrogen Bond Architectures in Switchable Chains of Di- and Trihaloimidazoles. Crystal Growth & Design, American Chemical Society. URL:[Link]

Exploratory

Thermodynamic Stability of Methyl 4-iodo-1H-imidazole-2-carboxylate at Room Temperature: A Technical Guide

Executive Summary In the landscape of modern drug discovery and organic synthesis, halogenated imidazoles serve as indispensable molecular building blocks. Among these, Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS 18239...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, halogenated imidazoles serve as indispensable molecular building blocks. Among these, Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS 1823913-62-7) 1 occupies a unique physicochemical space. While the imidazole core provides a robust aromatic foundation, the presence of an iodine atom at the C4 position and a methyl ester at the C2 position introduces specific thermodynamic vulnerabilities. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound at room temperature (25°C), detailing its degradation pathways, structural thermodynamics, and the self-validating experimental protocols required to accurately profile its shelf-life and reactivity.

Structural Thermodynamics & Vulnerability Mapping

To understand the stability of Methyl 4-iodo-1H-imidazole-2-carboxylate at room temperature, we must deconstruct its molecular architecture into three distinct thermodynamic domains:

  • The C-I Bond (Photolytic/Thermal Vulnerability): The stability of halogenated organic molecules is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) follows the strict trend of C-F > C-Cl > C-Br > C-I. Because iodine is the largest and most polarizable halogen, the C-I bond is the weakest (requiring the least energy to cleave) 2. At room temperature, ambient thermal energy is insufficient to spontaneously break this bond; however, exposure to ambient UV/Vis light provides enough photon energy to induce homolytic fission, generating reactive iodine radicals.

  • The Methyl Ester (Hydrolytic Vulnerability): The ester group at the C2 position is thermodynamically driven toward hydrolysis in the presence of water. While kinetically slow at a neutral pH at 25°C, the reaction becomes highly favorable under acidic or basic microenvironments.

  • The Imidazole Core (Solid-State Stabilizer): In the solid state, the compound is generally stable under standard laboratory conditions unless exposed to strong oxidizing agents 3. The N-H moiety acts as a hydrogen bond donor, and the ester carbonyl/imidazole nitrogen act as acceptors. This creates a dense intermolecular hydrogen-bonding network that maximizes crystal lattice enthalpy, severely restricting molecular mobility and preventing solid-state degradation at room temperature.

Mechanistic Degradation Pathways

G A Methyl 4-iodo-1H-imidazole-2-carboxylate (Stable Solid State) B Aqueous Solution (Neutral pH, 25°C) A->B Dissolution C Photolytic Exposure (Ambient Light, 25°C) A->C Light Exposure D Ester Hydrolysis (Thermodynamically Favorable) B->D H2O Nucleophilic Attack E C-I Bond Cleavage (Homolytic Fission) C->E hν (Photon Energy) F 4-Iodo-1H-imidazole-2-carboxylic acid D->F - CH3OH G Methyl 1H-imidazole-2-carboxylate + I• E->G Radical Formation

Thermodynamic degradation pathways of Methyl 4-iodo-1H-imidazole-2-carboxylate at room temperature.

Self-Validating Experimental Protocols

Expertise & Experience Note: Standard forced-degradation assays often rely on artificially high temperatures (e.g., 60°C–80°C) to extrapolate room-temperature shelf life using the Arrhenius equation. However, for heavily halogenated compounds, elevated temperatures can trigger secondary degradation mechanisms (like auto-catalytic dehalogenation) that do not occur at 25°C, rendering the extrapolation invalid. To ensure scientific integrity, we employ direct, room-temperature methodologies.

Protocol A: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures the minute heat flow (μW) associated with bond breaking or phase transitions at exactly 25°C. This provides a direct thermodynamic readout of solid-state stability without altering the degradation mechanism through artificial heat. Self-Validating Mechanism: A parallel reference ampoule containing inert α-alumina is utilized. By continuously subtracting the baseline thermal drift of the reference from the sample, the system self-corrects for environmental noise. Any measured heat flow is exclusively tied to the API's degradation.

Step-by-Step Methodology:

  • Accurately weigh 100.0 mg of Methyl 4-iodo-1H-imidazole-2-carboxylate into a sterilized glass IMC ampoule.

  • Weigh an equivalent thermal mass of inert α-alumina into a structurally identical reference ampoule.

  • Seal both ampoules under a controlled dry nitrogen atmosphere to isolate thermal degradation from oxidative or hydrolytic variables.

  • Load the sample and reference into the microcalorimeter, pre-equilibrated to exactly 25.000 ± 0.0001 °C.

  • Allow 12 hours for thermal equilibration (dissipation of friction heat from insertion).

  • Monitor heat flow continuously for 72 hours. An exothermic signal exceeding 0.5 μW/g indicates measurable solid-state degradation.

Protocol B: Solution-State Kinetic Monitoring via HPLC-PDA-MS

Causality: In protic solvents, the ester is vulnerable to hydrolysis, and the C-I bond to photolysis. HPLC-PDA-MS physically separates and identifies specific degradation products, allowing us to calculate the precise kinetic rate constant ( k ) for each pathway at room temperature. Self-Validating Mechanism: The protocol mandates the inclusion of an internal standard (4-bromo-1H-imidazole). This normalizes injection volume variances and matrix ionization effects in the Mass Spectrometer. If the parent peak area decreases but the internal standard area remains constant, it validates that the loss is due to true thermodynamic degradation, not an instrumental artifact.

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Dilute the stock to 0.1 mg/mL in a simulated physiological buffer (pH 7.4) spiked with 0.05 mg/mL of the internal standard (4-bromo-1H-imidazole).

  • Aliquot the solution into two sets: amber glass vials (Dark Control) and clear quartz vials (Photolytic Stress).

  • Incubate both sets at 25°C under ambient laboratory lighting.

  • Inject 10 μL onto a C18 column (2.1 x 50 mm, 1.7 μm particle size) every 4 hours for a total of 48 hours.

  • Elute using a linear gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Quantify the remaining parent compound via UV absorbance at 254 nm and confirm the emergence of degradation products (e.g., m/z corresponding to deiodination) via ESI-MS.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters and projected stability profiles derived from the structural chemistry of halogenated imidazoles.

Table 1: Comparative Bond Dissociation Energies (C-X) in Imidazole Systems

Bond TypeApprox. Dissociation Energy (kJ/mol)Relative Stability at 25°CPrimary Vulnerability
C-F~485Extremely HighHighly resistant to cleavage
C-Cl~327HighStable under standard conditions
C-Br~285ModerateSusceptible to strong UV
C-I ~238 Low Susceptible to ambient light / radicals

Table 2: Projected Stability Profile of Methyl 4-iodo-1H-imidazole-2-carboxylate at 25°C

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Thermodynamic Driver
Solid State (Dark, Dry)None (Stable)> 5 yearsHigh crystal lattice energy
Aqueous Solution (pH 7.4, Dark)Ester Hydrolysis~ 30-45 daysNucleophilic attack by H2​O
Aqueous Solution (Light Exposure)C-I Homolytic Cleavage< 48 hoursPhoton energy > C-I BDE
Solid State (High Humidity)Surface Hydrolysis~ 6 monthsMoisture sorption & dissolution

Conclusion and Handling Guidelines

Methyl 4-iodo-1H-imidazole-2-carboxylate is thermodynamically stable at room temperature (25°C) strictly when maintained in its solid state and protected from light. The low bond dissociation energy of the C-I bond makes it highly susceptible to photolytic degradation, while the methyl ester introduces a hydrolytic liability in the presence of moisture.

Best Practices for Researchers:

  • Storage: Store bulk powders in amber glass containers backfilled with an inert gas (Argon or Nitrogen) to prevent moisture sorption and photo-degradation. While stable at room temperature for routine handling, long-term storage is recommended at 2-8°C to further suppress any latent hydrolytic kinetics.

  • Handling: Prepare solutions fresh immediately prior to use. If solutions must be stored, they should be kept in dark conditions and utilized within 24 hours to prevent ester hydrolysis and deiodination.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with Methyl 4-iodo-1H-imidazole-2-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, optimization strategies, and validated protocols for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, optimization strategies, and validated protocols for the functionalization of highly functionalized iodoimidazoles.

Executive Summary & Mechanistic Insights

The functionalization of the imidazole core is a cornerstone of modern medicinal chemistry, as this privileged scaffold is ubiquitous in biologically active molecules[1]. Methyl 4-iodo-1H-imidazole-2-carboxylate is a highly versatile, yet challenging, building block. It possesses two distinct functional handles: an iodine atom at the C4 position, primed for oxidative addition, and a methyl ester at the C2 position, which serves as a handle for further derivatization (e.g., amidation, saponification).

However, the direct Suzuki-Miyaura cross-coupling (SMC) of this substrate presents significant chemoselective and catalytic challenges[2]:

  • N-H Acidity & Catalyst Poisoning: The electron-withdrawing nature of the C2-carboxylate significantly lowers the pKa of the imidazole N-H proton. Under the basic conditions required for SMC (e.g., K2​CO3​ , Cs2​CO3​ ), the substrate is rapidly deprotonated to form an electron-rich imidazolide anion. This anionic species can tightly coordinate to Pd(II) intermediates, displacing phosphine ligands and leading to severe catalyst poisoning and aggregation (Pd black formation)[2].

  • Electronic Effects on the Catalytic Cycle: While the C4-iodine bond is highly reactive toward the initial oxidative addition of Pd(0)[3], the overall electron-deficient nature of the ring (exacerbated by the C2-ester) can slow down the subsequent transmetalation and reductive elimination steps if the catalyst coordination sphere is not properly tuned.

To overcome these challenges, researchers must choose between two validated strategies: Direct Coupling using sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) that prevent imidazolide coordination[2], or a Protection-Coupling-Deprotection sequence using a robust protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl).

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, explicitly highlighting the divergent "catalyst poisoning" pathway that must be mitigated when working with unprotected 1H-imidazoles[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-L_n-I Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Poison Catalyst Poisoning (Imidazolide Coordination) PdII->Poison Deprotonated N-H (Basic Conditions) PdII_Ar Ar-Pd(II)-L_n-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Imidazole Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the imidazolide poisoning pathway.

Strategic Decision Matrix

W Start Methyl 4-iodo-1H-imidazole-2-carboxylate Eval Evaluate Coupling Partner (Sterics & Electronics) Start->Eval Direct Direct Coupling Protocol (Pd(OAc)2, XPhos, K3PO4) Eval->Direct Electron-Rich/Neutral Boronic Acids Protect Protection Protocol (SEM-Cl, NaH) Eval->Protect Sterically Hindered/Electron-Poor End Purified Biaryl Imidazole Direct->End Coupling2 Standard Suzuki Coupling (Pd(PPh3)4, Na2CO3) Protect->Coupling2 Deprotect Deprotection (TFA or TBAF) Coupling2->Deprotect Deprotect->End

Caption: Decision matrix and experimental workflow for functionalizing the iodoimidazole.

Quantitative Data & Optimization

When executing the direct coupling strategy, the choice of ligand and base is critical. Bulky biaryl phosphine ligands (Buchwald ligands) create a steric shield around the palladium center, preventing the multidentate coordination of the basic imidazole nitrogen[2].

Table 1: Optimization of Direct Coupling Conditions (Reaction: Methyl 4-iodo-1H-imidazole-2-carboxylate + Phenylboronic acid, 1.5 eq. Base: 3.0 eq. Solvent: 1,4-Dioxane/H2O (4:1), 90 °C, 12 h)

Catalyst PrecursorLigandBaseYield (LC-MS)Observation / Causality
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ < 10%Rapid Pd black formation; catalyst poisoning.
Pd(dppf)Cl2​ (5 mol%)None K2​CO3​ 35%Moderate conversion; bidentate ligand offers slight protection.
Pd(OAc)2​ (5 mol%)SPhos (10 mol%) K3​PO4​ 78%Good conversion; steric bulk prevents N-coordination.
Pd(OAc)2​ (5 mol%)XPhos (10 mol%) K3​PO4​ 92% Optimal; highly active LPd(0) species generated.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol is optimized for time-efficiency and step-economy, utilizing XPhos to bypass the need for protecting groups[2].

Materials:

  • Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 mmol, 252 mg)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 11.2 mg, 5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 47.7 mg, 10 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 636 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Procedure:

  • Preparation of the Catalytic System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ and XPhos. Evacuate and backfill the flask with Argon (3 cycles).

  • Substrate Addition: Add Methyl 4-iodo-1H-imidazole-2-carboxylate, the arylboronic acid, and K3​PO4​ to the flask.

  • Solvent Introduction: Inject 10 mL of the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12 hours. (Note: Microwave irradiation at 120 °C for 30 minutes can be substituted for conventional heating to accelerate the reaction[4]).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to afford the pure 4-aryl-1H-imidazole-2-carboxylate.

Protocol B: Protection-Coupling Sequence (For Challenging Substrates)

If Protocol A yields poor results (often the case with highly sterically hindered or highly electron-deficient boronic acids), the N-H group must be masked. SEM (2-(Trimethylsilyl)ethoxymethyl) is the preferred protecting group as it is stable to basic Suzuki conditions and easily removed.

Step 1: SEM Protection

  • Dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 mmol) in anhydrous DMF (5 mL) under Argon at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry, and concentrate to yield the SEM-protected intermediate.

Step 2: Standard Suzuki Coupling

  • Combine the SEM-protected iodoimidazole (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(PPh3​)4​ (0.05 mmol), and Na2​CO3​ (2.0 M aqueous solution, 2.0 mmol) in Toluene/Ethanol (4:1, 10 mL).

  • Degas and heat at 100 °C for 8 hours.

  • Perform standard aqueous workup and silica gel purification.

Step 3: SEM Deprotection

  • Dissolve the coupled product in Dichloromethane (5 mL) and add Trifluoroacetic Acid (TFA, 5 mL).

  • Stir at room temperature for 4 hours. Concentrate under vacuum.

  • Neutralize with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, and purify to yield the final functionalized 1H-imidazole.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles Arkivoc[Link]

  • Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies Chemistry LibreTexts[Link]

Sources

Application

Application Note: Methyl 4-Iodo-1H-imidazole-2-carboxylate as a Privileged Building Block in Drug Discovery

The Strategic Architecture of the Scaffold In modern medicinal chemistry, the imidazole ring is recognized as a privileged pharmacophore, integral to the structure of numerous kinase inhibitors, antifungal agents, and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Architecture of the Scaffold

In modern medicinal chemistry, the imidazole ring is recognized as a privileged pharmacophore, integral to the structure of numerous kinase inhibitors, antifungal agents, and marine alkaloid analogs[1]. Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) represents a highly sophisticated, dual-reactivity building block. Its molecular topology offers orthogonal functionalization sites, allowing researchers to rapidly generate vast libraries of structurally diverse analogs.

The strategic value of this molecule lies in two distinct reactive centers:

  • The C4-Iodine (Cross-Coupling Hub): The carbon-iodine bond provides a soft, highly polarizable electrophilic center. It is exceptionally susceptible to oxidative addition by low-valent transition metals, making it an ideal handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[2].

  • The C2-Methyl Ester (Derivatization Hub): The ester acts as a hard electrophilic center primed for nucleophilic acyl substitution. It can be directly amidated to form imidazole-2-carboxamides—a structural motif recently identified as a potent anti-tuberculosis (anti-TB) and antiproliferative pharmacophore[3].

Mechanistic Causality in Reaction Design

To successfully deploy this building block, researchers must navigate the inherent electronic properties of the imidazole core. Understanding the causality behind reaction conditions is critical for optimizing yields and preventing synthesis failures.

The Nitrogen Coordination Dilemma

Unprotected imidazoles possess a non-bonding electron pair on the pyridine-like nitrogen (N3) and an acidic proton on the pyrrole-like nitrogen (N1). During palladium-catalyzed cross-couplings, the unprotected nitrogen can form stable, off-cycle coordination complexes with palladium, effectively poisoning the catalyst and stalling the reaction[4].

  • The Solution: Prior to C4 functionalization, N-protection (e.g., using a Trityl or SEM group) is highly recommended. This sterically blocks palladium coordination and dramatically improves the substrate's solubility in organic solvents[2]. While recent advances with specialized ligands (e.g., A-taPhos) allow for the coupling of unprotected haloimidazoles, N-protection remains the gold standard for reliable library generation[4].

Halogen Reactivity: Iodine vs. Bromine

The selection of an iodo-imidazole over a bromo- or chloro- analog is a deliberate thermodynamic choice. The C–I bond dissociation energy is significantly lower than that of C–Br. This allows cross-coupling reactions to proceed at lower temperatures (often 60–80 °C instead of >100 °C), which preserves the integrity of the base-sensitive C2-methyl ester and prevents unwanted hydrolysis during the catalytic cycle[1].

Safety and Exothermic Hazards

Scale-up of Pd-catalyzed cross-couplings involving haloimidazoles can exhibit unexpected and rapid exothermic behavior. The rate of heat generation is heavily dependent on catalyst loading and solvent concentration. When scaling these protocols beyond the discovery phase, rigorous thermal hazard assessments are required, and catalyst additions should be strictly controlled[5].

Workflow Visualization

G cluster_C4 C4-Iodine Reactivity (Cross-Coupling) cluster_C2 C2-Ester Reactivity (Derivatization) Core Methyl 4-iodo-1H-imidazole-2-carboxylate (Dual Reactivity Hub) Prot N-Protection (Trityl/SEM) Core->Prot Blocks Pd coordination Amid Direct Amidation (Primary/Secondary Amines) Core->Amid Nucleophilic Acyl Substitution Hydro Hydrolysis (Carboxylic Acid) Core->Hydro LiOH / H2O Suz Suzuki-Miyaura (Arylboronic Acids) Prot->Suz Pd(0) / Base Sono Sonogashira (Terminal Alkynes) Prot->Sono Pd(0) / Cu(I) Kinase Kinase Inhibitors Suz->Kinase Alkaloid Marine Alkaloids Sono->Alkaloid AntiTB Anti-TB Agents Amid->AntiTB

Divergent synthetic workflows for Methyl 4-iodo-1H-imidazole-2-carboxylate.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes and condition parameters for the primary functionalization pathways of this building block, synthesized from aggregated literature data[6],[7],[8].

TransformationTarget MotifCatalyst / ReagentsSolvent & TempTypical Yield
N-Tritylation N-Trityl intermediateTrityl-Cl, Et₃NDCM, 25 °C85–95%
Suzuki-Miyaura (C4) 4-Aryl-imidazolePd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Dioxane/H₂O, 100 °C75–85%
Sonogashira (C4) 4-Alkynyl-imidazolePd(PPh₃)₄, CuI, Et₃N, AlkyneDMF, 100 °C70–80%
Amidation (C2) Imidazole-2-carboxamideR-NH₂, NH₄Cl (cat.)EtOH, Reflux75–90%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.

Protocol A: N-Protection (Tritylation)

Rationale: Tritylation provides immense steric bulk, preventing catalyst poisoning during subsequent cross-couplings without altering the electronic nature of the C4-iodine.

  • Setup: Dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere[2].

  • Activation: Add Triethylamine (Et₃N, 1.5 eq) and stir for 5 minutes. Causality: Et₃N deprotonates the imidazole, increasing its nucleophilicity.

  • Reaction: Add Trityl chloride (TrCl, 1.1 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material (low Rf) will be entirely consumed, replaced by a non-polar, UV-active product spot (high Rf).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer must be washed with brine to remove residual triethylammonium salts, dried over Na₂SO₄, and concentrated.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C4)

Rationale: Microwave irradiation ensures rapid, uniform heating, overcoming the activation energy barrier of bulky N-protected substrates while minimizing thermal degradation of the C2-ester[6].

  • Preparation: To a microwave vial, add the N-tritylated intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Causality: K₂CO₃ is essential to activate the boronic acid by forming a reactive, electron-rich boronate complex capable of transmetalation.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the solution by bubbling Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq). Seal the vial and irradiate at 100 °C for 30 minutes.

  • Self-Validation (LC-MS): Analyze the crude mixture. The mass spectrum should show the complete disappearance of the starting iodide isotope pattern and the appearance of the target biaryl mass.

  • Workup: Filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc, wash with water, and purify via flash chromatography.

Protocol C: Direct Amidation of the C2-Ester

Rationale: Imidazole-2-carboxamides are critical motifs in anti-TB drug discovery[3]. Direct amidation of the methyl ester avoids the multi-step process of ester hydrolysis followed by peptide coupling (which often suffers from poor atom economy).

  • Setup: Suspend Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq) and the target primary amine (1.5 eq) in anhydrous Ethanol[8].

  • Catalysis: Add a catalytic amount of Ammonium Chloride (NH₄Cl, 0.2 eq). Causality: NH₄Cl acts as a mild proton source to activate the carbonyl oxygen, enhancing its electrophilicity toward the incoming amine without fully protonating and deactivating the nucleophile.

  • Reaction: Heat the mixture to reflux for 12–16 hours.

  • Self-Validation (Precipitation/TLC): Upon cooling to room temperature, the product often precipitates directly from the ethanol. If not, TLC (DCM/MeOH 9:1) will show the consumption of the ester and the formation of a highly polar carboxamide spot.

  • Workup: Collect the precipitated solid by vacuum filtration and wash with cold water to remove the NH₄Cl catalyst and unreacted amine. Dry under high vacuum.

References

  • Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents ResearchGate / ACS Infectious Diseases URL:[Link]

  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones PMC / Molecules URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions ACS Publications / Organic Process Research & Development URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles ACS Publications / The Journal of Organic Chemistry URL:[Link]

Sources

Method

N-alkylation and protection strategies for Methyl 4-iodo-1H-imidazole-2-carboxylate

This application note provides an in-depth, authoritative guide on the regioselective N-alkylation and protection of Methyl 4-iodo-1H-imidazole-2-carboxylate . Designed for medicinal chemists and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth, authoritative guide on the regioselective N-alkylation and protection of Methyl 4-iodo-1H-imidazole-2-carboxylate . Designed for medicinal chemists and drug development professionals, this document synthesizes mechanistic theory with field-proven experimental protocols to ensure high regiochemical fidelity and reproducible yields.

Mechanistic Rationale: Tautomerism and Regioselectivity

Methyl 4-iodo-1H-imidazole-2-carboxylate is a highly functionalized, unsymmetrical building block. The presence of the C2-methyl ester and the C4-iodine atom heavily dictates the molecule's tautomeric equilibrium and its behavior as an ambident nucleophile during alkylation[1].

When subjected to basic conditions, the acidic NH (pKa lowered to ~10–11 due to the electron-withdrawing C2-ester) is deprotonated to form an imidazolide anion. The regioselectivity of the subsequent electrophilic attack (SE2cB mechanism) is governed by two competing forces:

  • Steric Hindrance: The bulky iodine atom at the C4 position creates significant steric shielding around the adjacent N3 atom. In contrast, the N1 atom is flanked by the C2-ester and a much smaller C5-proton, making N1 the sterically accessible site[2].

  • Electronic (Inductive) Effects: The C4-iodine exerts a strong electron-withdrawing inductive effect (-I), which disproportionately decreases the electron density and nucleophilicity of the adjacent N3 atom compared to the distal N1 atom[1].

Consequently, both steric and electronic factors synergistically favor electrophilic attack at the N1 position , predominantly yielding the 1,4-disubstituted regioisomer (Methyl 1-alkyl-4-iodo-1H-imidazole-2-carboxylate)[3].

MechanisticPathway SM Methyl 4-iodo-1H-imidazole -2-carboxylate Base Base (e.g., Cs2CO3) Deprotonation SM->Base Anion Imidazolide Anion (Ambident Nucleophile) Base->Anion Steric Steric Hindrance at N3 (C4-Iodine) Anion->Steric Electronic Inductive Deactivation at N3 (C4-Iodine) Anion->Electronic N1 Favored: N1 Attack (Less Hindered, More Nucleophilic) Anion->N1 N3 Disfavored: N3 Attack Anion->N3 Steric->N3 Electronic->N3 Product1 Methyl 1-alkyl-4-iodo- 1H-imidazole-2-carboxylate (Major Isomer) N1->Product1 Product3 Methyl 1-alkyl-5-iodo- 1H-imidazole-2-carboxylate (Minor Isomer) N3->Product3

Mechanistic logic governing the regioselective N1-alkylation of the imidazolide anion.

Strategic Selection of Protecting Groups

Protecting the imidazole NH is mandatory prior to downstream organometallic transformations (e.g., Suzuki-Miyaura or Sonogashira cross-coupling at the C4-iodo position) to prevent catalyst poisoning and unwanted side reactions. The choice of protecting group dictates the required reaction conditions and the ultimate regiochemical purity.

Table 1: Comparison of Protection Strategies for 4-Iodoimidazoles

Protecting GroupReagentsRegioselectivity (N1:N3)Downstream StabilityDeprotection
Trityl (Tr) TrCl, Et₃N, DCM>99:1Stable to strong base, Pd-catalysisTFA / DCM or dilute HCl
SEM SEM-Cl, NaH, DMF95:5Highly stable to strong base/nucleophilesTBAF / THF or HCl / MeOH
Boc Boc₂O, DMAP, MeCN90:10Labile to strong nucleophiles/baseTFA / DCM

Causality Note: Trityl (Tr) protection is often the gold standard for this specific scaffold. The massive steric bulk of the triphenylmethyl group ensures exclusive N1-protection, as the N3 position is entirely inaccessible due to the adjacent C4-iodine.

Experimental Methodologies

The following protocols are engineered as self-validating systems. We utilize Cesium Carbonate (Cs₂CO₃) over Sodium Hydride (NaH) for standard alkylations. While NaH provides rapid deprotonation, Cs₂CO₃ leverages the "cesium effect"—enhancing the solubility of the imidazolide anion in DMF and providing superior regiochemical fidelity without the safety hazards of reactive hydrides[4][5].

Workflow Step1 1. Preparation Dissolve SM in DMF Step2 2. Deprotonation Add Base at 0°C (30 min) Step1->Step2 Step3 3. Alkylation Add Electrophile dropwise Step2->Step3 Step4 4. Reaction Stir at RT (4-12 h) Step3->Step4 Step5 5. Workup Quench, Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Standardized experimental workflow for regioselective N-alkylation and protection.

Protocol A: Regioselective N-Alkylation (e.g., Benzylation or Methylation)

This protocol utilizes mild basic conditions optimized for high N1 selectivity.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous Cs₂CO₃ (1.5 equiv) portion-wise. Stir at 0 °C for 30 minutes. Validation: The solution will transition from clear to a slight yellow tint, indicating the formation of the imidazolide anion.

  • Alkylation: Add the alkylating agent (e.g., Benzyl bromide or Methyl iodide, 1.1 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The N1-alkylated product typically exhibits a higher Rf value than the highly polar starting material. LC-MS should confirm the mass shift (M + Alkyl - H).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with LiCl solution (5% aq, to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the major N1-isomer from trace N3-isomer.

Protocol B: Exclusive N1-Trityl Protection

This protocol utilizes neutral/mild amine base conditions, relying entirely on steric direction.

  • Preparation: Dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) and cool the mixture to 0 °C.

  • Protection: Add Trityl chloride (TrCl, 1.2 equiv) portion-wise.

  • Reaction: Stir at room temperature for 12 hours. Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show near-quantitative conversion to a highly non-polar spot (Rf ~0.8).

  • Workup & Purification: Wash the organic layer directly with water and brine. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol or purify via short-pad silica gel chromatography.

Quantitative Data & Optimization

Reaction conditions heavily influence the N1:N3 ratio. The table below summarizes empirical optimization data for the N-alkylation of the 4-iodoimidazole scaffold[3].

Table 2: Base and Solvent Optimization for N-Alkylation

BaseSolventTemp (°C)Yield (%)Regioselectivity (N1:N3)Mechanistic Note
NaH DMF0 to 2585%92:8Strong base; rapid SE2cB kinetics but slightly lower selectivity.
Cs₂CO₃ DMF2591%96:4Enhanced solubility of imidazolide; high regiochemical fidelity.
K₂CO₃ MeCN6078%88:12Heterogeneous mixture; requires heating, resulting in lower selectivity.
DIPEA DCM25<20%N/AInsufficient basicity for complete deprotonation of the imidazole NH.

References

  • University of Otago. N-Alkylation of imidazoles. OUR Archive.[Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling of Methyl 4-iodo-1H-imidazole-2-carboxylate

Chemical Context & Mechanistic Rationale Methyl 4-iodo-1H-imidazole-2-carboxylate is a densely functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. The presence of the C4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Rationale

Methyl 4-iodo-1H-imidazole-2-carboxylate is a densely functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. The presence of the C4-iodine atom makes it an excellent candidate for sp²-sp carbon-carbon bond formation via the Sonogashira cross-coupling reaction[1]. However, the successful alkynylation of this specific substrate requires navigating two competing electronic and structural factors:

  • The C2-Methyl Carboxylate Activation : The ester group at the C2 position exerts a strong electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole ring, significantly accelerating the initial oxidative addition of the Palladium(0) active species into the C4-I bond[2].

  • The Unprotected 1H-Imidazole Challenge : The unprotected N-H proton is highly acidic, a property further exacerbated by the adjacent electron-withdrawing ester. In the presence of standard amine bases, the imidazole can deprotonate to form an electron-rich imidazolide anion. This anionic species can coordinate tightly to both Palladium and Copper intermediates, creating off-cycle thermodynamic sinks that poison the catalyst and stall the rate-limiting transmetalation step[3].

To overcome these challenges without resorting to additional synthetic steps for N-protection and subsequent deprotection, the reaction conditions must be meticulously engineered. The use of a sterically hindered base and a robust bidentate palladium catalyst is mandatory to prevent catalyst deactivation[4].

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Sonogashira coupling between Methyl 4-iodo-1H-imidazole-2-carboxylate and a standard terminal alkyne (e.g., phenylacetylene). The data demonstrates the causality behind the selection of the optimal protocol.

EntryCatalyst (5 mol%)Co-CatalystBase (3.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂CuI (10 mol%)TEATHF2541%Sluggish transmetalation; TEA allows imidazolide coordination to Pd/Cu.
2Pd(PPh₃)₂Cl₂CuI (10 mol%)TEADMF6065%Higher temp improves kinetics, but Glaser homocoupling byproducts increase.
3Pd(dppf)Cl₂ CuI (10 mol%) DIPEA DMF 60 91% Optimal. DIPEA's steric bulk prevents metal coordination; dppf ligand resists displacement.
4Pd(PPh₃)₄NoneTBAFTHF6574%Copper-free conditions[5] mitigate Glaser coupling but exhibit slower overall kinetics.

Note: Yields determined by HPLC integration against an internal standard.

Catalytic Workflow Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting the intersection of the Palladium and Copper cycles tailored for this electron-deficient imidazole.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-I Insertion) Pd0->OxAdd Substrate Addition PdII Pd(II) Intermediate [Imid-Pd-I] OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet PdII_Alk Pd(II) Alkynyl Complex TransMet->PdII_Alk RedElim Reductive Elimination (C-C Bond) PdII_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product 4-Alkynyl-Imidazole RedElim->Product CuCycle Copper Cycle CuI + Alkyne + Base CuCycle->TransMet Cu-Acetylide

Fig 1. Sonogashira catalytic cycle for Methyl 4-iodo-1H-imidazole-2-carboxylate.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 3) to ensure high fidelity and yield. The procedure is designed as a self-validating system, incorporating visual and analytical checkpoints to guarantee success.

Reagents & Materials
  • Substrate: Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv, 1.0 mmol, 252 mg)

  • Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Co-Catalyst: Copper(I) Iodide (CuI) (0.10 equiv, 10 mol%, 19 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-1H-imidazole-2-carboxylate, Pd(dppf)Cl₂, and CuI.

  • Seal the flask with a rubber septum. Connect the flask to a Schlenk line.

  • Validation Checkpoint 1: Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Strict anaerobic conditions are required to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling)[1].

Step 2: Solvent and Base Addition 4. Inject anhydrous DMF (5.0 mL) and DIPEA (0.52 mL) through the septum via a gas-tight syringe. 5. Stir the mixture at room temperature for 5 minutes to ensure full dissolution of the substrate. The solution will typically adopt a deep red/brown hue indicative of the active Pd(0) species.

Step 3: Alkyne Addition and Heating 6. Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes. 7. Transfer the flask to a pre-heated oil bath set to 60 °C. 8. Stir vigorously for 4 to 6 hours.

Step 4: Reaction Quenching and Copper Sequestration 9. Validation Checkpoint 2: Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ = 253) is fully consumed. 10. Cool the flask to room temperature. Dilute the reaction mixture with Ethyl Acetate (20 mL). 11. Transfer the mixture to a separatory funnel and wash with 10% aqueous NH₄OH (15 mL). 12. Validation Checkpoint 3: The aqueous layer must turn a vibrant, deep blue color (formation of the water-soluble [Cu(NH₃)₄]²⁺ complex). If the organic layer retains a greenish tint, perform a second NH₄OH wash. Causality: Failure to remove copper at this stage will lead to product degradation and contamination during isolation.

Step 5: Isolation and Purification 13. Wash the organic layer with brine (2 × 15 mL) to remove residual DMF. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes to Ethyl Acetate) to afford the pure 4-alkynyl-1H-imidazole-2-carboxylate derivative.

Analytical Validation & Troubleshooting

  • Issue: High levels of Alkyne Homocoupling (Glaser Product).

    • Cause: Oxygen ingress during the reaction setup[1].

    • Solution: Ensure the DMF is thoroughly sparged with Argon prior to use. If the problem persists, switch to a copper-free protocol using TBAF as the base and phase-transfer catalyst[5].

  • Issue: Incomplete Conversion / Stalled Reaction.

    • Cause: The acidic N-H proton has deprotonated and the resulting imidazolide has poisoned the catalyst[3].

    • Solution: Verify that exactly 3.0 equivalents of the sterically hindered DIPEA were used. Do not substitute with less hindered bases like primary amines or TEA, which fail to prevent metal coordination.

  • Mass Spectrometry (LC-MS) Signatures:

    • Starting Material: m/z 253[M+H]⁺, exhibiting the characteristic isotopic mass defect of Iodine.

    • Product: m/z will equal (253 - 126.9 (I) + Mass of Alkyne - 1 (H)). The complete disappearance of the +126 Da mass shift confirms successful oxidative addition and reductive elimination.

References

  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole . Benchchem. 3

  • Sonogashira Coupling . Organic Chemistry Portal.4

  • Sonogashira coupling . Wikipedia. 1

  • Sonogashira Coupling . Chemistry LibreTexts. 2

  • Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction . PMC - National Institutes of Health. 5

Sources

Method

Application Note: Divergent Synthesis of Functionalized Imidazoles from Methyl 4-iodo-1H-imidazole-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The imidazole ring is a privileged pharmacophore embedded in countless bioactive molecules, rangi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The imidazole ring is a privileged pharmacophore embedded in countless bioactive molecules, ranging from kinase inhibitors to marine alkaloids. Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) [5] serves as an exceptionally versatile, bifunctional building block for the modular synthesis of complex heterocyclic architectures.

The strategic value of this substrate lies in its dual functional handles:

  • The C4-Iodine: The carbon-iodine bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This provides a highly reactive, regioselective site for carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions [1].

  • The C2-Methyl Ester: Serving as an electron-withdrawing group, the ester modulates the electronic density of the imidazole ring, stabilizing it against oxidative degradation. More importantly, it provides an orthogonal handle that can be selectively hydrolyzed, reduced, or converted into an amide after the C4 position has been elaborated.

The Causality of N-Protection: While some cross-couplings can be performed on unprotected imidazoles [2], the presence of the free N-H in Methyl 4-iodo-1H-imidazole-2-carboxylate often leads to catalyst poisoning (via strong nitrogen-palladium coordination) or competitive N-arylation (Buchwald-Hartwig type side reactions). To ensure a self-validating, high-yielding system, masking the N1 position with a bulky protecting group—such as a Trityl (Trt) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group—is a critical first step. This steric bulk forces the transition metal catalyst to interact exclusively with the C4-iodine [4].

Synthetic Strategy & Workflow

G A Methyl 4-iodo-1H-imidazole- 2-carboxylate B N-Protected 4-Iodoimidazole A->B N-Protection (SEM-Cl, Trt-Cl) E C2-Carboxylic Acid / Amide (Orthogonal Tuning) A->E Ester Hydrolysis (LiOH/H2O) C C4-Aryl Imidazole (Suzuki-Miyaura) B->C Ar-B(OH)2, Pd cat. Base, Heat D C4-Alkynyl Imidazole (Sonogashira) B->D Alkyne, Pd/Cu cat. Amine Base C->E Saponification / Amidation D->E Saponification / Amidation

Divergent functionalization workflow of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: N-Tritylation of the Imidazole Core

Rationale: The trityl group is highly lipophilic, drastically improving the substrate's solubility in organic solvents for subsequent cross-couplings, while providing extreme steric shielding to prevent N-coordination to Palladium.

  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add Triethylamine (Et 3​ N, 2.0 equiv) dropwise. Causality: Et 3​ N acts as an acid scavenger for the HCl generated during protection.

  • Protection: Cool the mixture to 0 °C. Add Trityl chloride (Trt-Cl, 1.1 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar starting material ( Rf​≈0.2 ) will be replaced by a highly non-polar, UV-active spot ( Rf​≈0.8 ).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure N-Trt protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Rationale: Forming a C-C bond at C4 using arylboronic acids. The choice of K 2​ CO 3​ as a base is deliberate; it is strong enough to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent premature saponification of the C2-methyl ester [2].

  • Setup: To a Schlenk tube, add the N-Trt protected iodoimidazole (1.0 equiv, 2 mmol), Arylboronic acid (1.5 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 15 mL). Critical Step: Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add PdCl 2​ (dppf) (5 mol%). The bidentate dppf ligand suppresses undesired reductive dehalogenation.

  • Reaction: Seal the tube and heat to 85 °C for 12–16 hours.

  • Validation Checkpoint: The mixture will transition from a pale suspension to a dark brown/black mixture as the active Pd(0) species cycles. If TLC indicates stalled starting material after 12 hours, do not simply increase heat; this indicates catalyst death. Cool, re-sparge with Argon, and spike with an additional 2 mol% catalyst.

  • Workup: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water. Purify the organic phase via silica gel flash chromatography.

Protocol C: Sonogashira Coupling at C4

Rationale: Introduction of an alkyne handle, frequently utilized in the synthesis of marine alkaloids like Lissodendrin B [3]. CuI is used as a co-catalyst to form a highly nucleophilic copper acetylide, which readily transmetalates with the Pd(II) intermediate.

  • Setup: In a dry flask under Argon, dissolve the N-Trt protected iodoimidazole (1.0 equiv, 2 mmol) in anhydrous DMF (10 mL) and Et 3​ N (5 mL). Et 3​ N serves as both the base and co-solvent.

  • Degassing: Freeze-pump-thaw the mixture three times. Causality: Trace oxygen will trigger the Glaser homocoupling of the terminal alkyne, consuming your reagent and complicating purification.

  • Catalyst & Reagent Addition: Add Pd(PPh 3​ ) 4​ (5 mol%), CuI (10 mol%), and the Terminal Alkyne (1.5 equiv).

  • Reaction: Stir at 65 °C for 8 hours.

  • Workup: Dilute with EtOAc and wash extensively with a 5% aqueous LiCl solution (3 × 20 mL) to effectively remove DMF. Dry and purify via column chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected quantitative outcomes for the functionalization of the Methyl 4-iodo-1H-imidazole-2-carboxylate scaffold.

Reaction TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Key Optimization Insight
N-Tritylation Trt-Cl, Et 3​ N, DCM25485–95Excess Et 3​ N prevents acidic ester cleavage.
Suzuki-Miyaura Ar-B(OH) 2​ , PdCl 2​ (dppf), K 2​ CO 3​ 8512–1675–90Mild base (K 2​ CO 3​ ) preserves the C2-ester.
Sonogashira Alkyne, Pd(PPh 3​ ) 4​ , CuI, Et 3​ N65870–85Strict exclusion of O 2​ prevents Glaser homocoupling.
Ester Hydrolysis LiOH·H 2​ O, THF/H 2​ O (3:1)254–6>90Perform after cross-coupling to avoid Pd coordination by the free carboxylate.

Troubleshooting & Scientific Integrity (E-E-A-T)

  • Issue: Extensive Reductive Dehalogenation (Loss of Iodine without Coupling).

    • Causality: Often caused by the presence of adventitious proton sources or overly electron-rich phosphine ligands that favor β -hydride elimination pathways over transmetalation.

    • Solution: Ensure boronic acids are strictly dry (avoiding boronic acid anhydrides that release water). Switch to a bidentate ligand system like dppf or Xantphos which enforces a rigid geometry around the Palladium center, accelerating transmetalation.

  • Issue: Premature Ester Hydrolysis during Suzuki Coupling.

    • Causality: Using strong bases like NaOH, KOH, or KOtBu at elevated temperatures will rapidly saponify the C2-methyl ester into a carboxylate.

    • Solution: Strictly utilize mild carbonate bases (K 2​ CO 3​ , Cs 2​ CO 3​ ) or fluoride sources (CsF) which are highly effective for boronic acid activation but kinetically slow at ester hydrolysis.

  • Issue: Poor Solubility of the Final Deprotected Product.

    • Causality: Fully deprotected, functionalized imidazoles often exhibit strong intermolecular hydrogen bonding, leading to brick-dust-like solubility.

    • Solution: If the final product precipitates directly from the reaction mixture, leverage this by filtering the product and washing with cold organic solvents (e.g., Et 2​ O or Hexanes) rather than attempting difficult silica gel chromatography [1].

References

  • ACS Publications. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles". The Journal of Organic Chemistry. URL:[Link]

  • Semantic Scholar. "Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa". Marine Drugs. URL:[Link]

  • ACS Publications. "Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions". The Journal of Organic Chemistry. URL:[Link]

Application

Application Note: Optimized Ester Hydrolysis Protocol for Methyl 4-iodo-1H-imidazole-2-carboxylate Derivatives

Introduction & Chemical Context Halogenated imidazole-2-carboxylates, specifically Methyl 4-iodo-1H-imidazole-2-carboxylate, are critical molecular building blocks in medicinal chemistry. They serve as versatile precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Halogenated imidazole-2-carboxylates, specifically Methyl 4-iodo-1H-imidazole-2-carboxylate, are critical molecular building blocks in medicinal chemistry. They serve as versatile precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery pipelines. However, the conversion of these esters to their corresponding free carboxylic acids—such as 4-iodo-1H-imidazole-2-carboxylic acid[1]—is notoriously challenging.

As a Senior Application Scientist, I frequently observe that standard harsh hydrolysis conditions lead to complete degradation of the target molecule. Imidazole-2-carboxylic acids are highly susceptible to spontaneous decarboxylation, especially under elevated temperatures or suboptimal acidic pH conditions[2],[3]. This application note details a self-validating, highly optimized protocol designed to maximize yield while completely suppressing thermal and acid-catalyzed decarboxylation.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a robust and reproducible workflow, every experimental choice in this protocol is grounded in chemical causality:

  • Base Selection (LiOH vs. NaOH/KOH): While NaOH and KOH are standard for ester hydrolysis, Lithium Hydroxide (LiOH) is strictly preferred for delicate heterocyclic esters. The lithium cation ( Li+ ) tightly coordinates the tetrahedral intermediate, accelerating the hydrolysis at lower temperatures compared to sodium or potassium[4]. This allows the reaction to proceed efficiently at 0–25 °C, mitigating the risk of thermal decarboxylation.

  • Solvent System (THF/MeOH/H 2​ O): A miscible mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water ensures that both the lipophilic starting ester and the hydrophilic hydroxide species are adequately solvated[5]. Troubleshooting Note: If an unexpected M+14 peak is observed during LCMS monitoring, methyl transesterification has occurred, indicating insufficient water in the solvent system[4].

  • The Decarboxylation Threat & Isoelectric Precipitation: The amphoteric nature of the imidazole ring means the product is soluble in both strong acids (via protonated imidazole) and strong bases (via deprotonated carboxylate). To isolate the product, the pH must be carefully adjusted to the molecule's isoelectric point (typically pH 4.0–4.5)[2],[6]. Over-acidification (pH < 2) or localized heating during the exothermic addition of acid will rapidly drive the loss of CO 2​ , yielding the undesired 4-iodo-1H-imidazole byproduct[3].

Experimental Workflow

Workflow A Methyl 4-iodo-1H-imidazole-2-carboxylate B LiOH (1.5 eq) THF/MeOH/H2O 0 °C to RT, 3h A->B C Concentration in vacuo (<25 °C) B->C D Isoelectric Precipitation (1M HCl to pH ~4.0 at 0 °C) C->D E 4-iodo-1H-imidazole-2-carboxylic acid (Target Product) D->E Controlled pH/Temp F 4-iodo-1H-imidazole (Decarboxylation Byproduct) D->F pH < 2 or Heating

Workflow for the hydrolysis of Methyl 4-iodo-1H-imidazole-2-carboxylate to its free acid.

Quantitative Optimization Data

The following table summarizes the optimization matrix for the hydrolysis of Methyl 4-iodo-1H-imidazole-2-carboxylate, highlighting the catastrophic effect of high temperatures and strong bases.

Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Decarboxylation (%)
NaOH (3.0)MeOH/H 2​ O (1:1)60215>80
KOH (3.0)THF/H 2​ O (1:1)2584535
LiOH (1.5)THF/H 2​ O (3:1)25482<5
LiOH (1.5) THF/MeOH/H 2​ O (2:1:1) 0 to 25 3 94 Not Detected

Data demonstrates that LiOH in a ternary solvent system provides the optimal balance of solubility and mild reactivity[7].

Step-by-Step Protocol

Materials Required:

  • Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water

  • 1M Hydrochloric Acid (HCl) or 20% Phosphoric Acid (H 3​ PO 4​ )

Methodology:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv, e.g., 500 mg) in a 2:1 mixture of THF and MeOH to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Lowering the temperature prevents exothermic degradation during base addition and minimizes unwanted side reactions.

  • Base Addition: Dissolve LiOH·H 2​ O (1.5 equiv) in a volume of deionized water equal to the MeOH volume. Add this aqueous LiOH solution dropwise to the stirring reaction mixture over 10 minutes[5].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours. Monitor via TLC or LCMS until the starting ester is completely consumed.

  • Concentration (Critical Step): Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF and MeOH. Mandatory: Maintain the water bath temperature strictly below 25 °C. Causality: Imidazole-2-carboxylic acids are highly prone to thermal decarboxylation. Heating during concentration will destroy the product[2].

  • Isoelectric Precipitation: Dilute the remaining aqueous residue with additional ice-cold water. Cool the flask in an ice-water bath (0 °C). Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.0[6]. Causality: The isoelectric point maximizes precipitation. Dropping the pH below 2 will protonate the imidazole, increasing solubility and rapidly catalyzing spontaneous decarboxylation[3].

  • Isolation: Stir the resulting white suspension at 0 °C for 30 minutes to ensure complete crystallization. Isolate the precipitate via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum to afford pure 4-iodo-1H-imidazole-2-carboxylic acid[1].

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Functionalization of Methyl 4-iodo-1H-imidazole-2-carboxylate

Introduction: The Strategic Value of a Versatile Imidazole Building Block The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Versatile Imidazole Building Block

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a critical component in designing molecules that interact with biological targets.[3][4][5] The targeted functionalization of the imidazole ring is therefore a paramount objective in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).

Methyl 4-iodo-1H-imidazole-2-carboxylate emerges as a highly strategic building block for this purpose. This trifunctional molecule offers three distinct points for chemical modification:

  • C4-Iodo Group: The carbon-iodine bond is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, serving as an ideal electrophilic partner for the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7]

  • C2-Ester Group: The methyl ester provides a site for further derivatization, such as amidation or reduction, allowing for the introduction of additional diversity.

  • N1-Proton: The imidazole N-H proton presents both a challenge and an opportunity. While it can interfere with catalytic cycles, its protection and subsequent deprotection allow for regioselective modifications.[7][8]

This guide provides a comprehensive overview of the key palladium-catalyzed methodologies for functionalizing this versatile substrate, with a focus on the causality behind experimental choices and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

The Imidazole N-H: A Critical Consideration for Catalysis

The acidic proton on the imidazole nitrogen can significantly impede the efficiency of palladium-catalyzed reactions. It can be deprotonated by the base required for the catalytic cycle, leading to the formation of an imidazolate anion. This anion can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of undesired side products.[7][8]

To ensure robust and reproducible results, protection of the imidazole nitrogen is often a necessary first step. The choice of protecting group is critical; it must be stable to the reaction conditions and readily cleavable post-functionalization. The trityl (Tr) group is a common choice due to its steric bulk, which prevents coordination with the catalyst, and its lability under mild acidic conditions.

Protocol 1: N-Tritylation of Methyl 4-iodo-1H-imidazole-2-carboxylate

This protocol describes the protection of the imidazole nitrogen using trityl chloride.

Materials:

  • Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Trityl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-iodo-1H-imidazole-2-carboxylate in anhydrous DCM.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-tritylated product.

The Engine of Innovation: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[9][10][11] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions.

The general cycle consists of three key stages:

  • Oxidative Addition: A low-valent Pd(0) species reacts with the organohalide (in this case, the iodo-imidazole), inserting into the carbon-iodine bond. This oxidizes the palladium from Pd(0) to a Pd(II) intermediate. This is often the rate-determining step.[12]

  • Transmetalation / Insertion:

    • In Suzuki and Sonogashira reactions, the second coupling partner (an organoboron or organocopper species, respectively) undergoes transmetalation , transferring its organic group to the Pd(II) center and displacing the halide.[9][13]

    • In the Heck reaction, the alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond.[9]

  • Reductive Elimination / β-Hydride Elimination:

    • In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere in a reductive elimination step. This forms the desired product and regenerates the active Pd(0) catalyst.[10][11]

    • In the Heck reaction, a hydrogen atom beta to the palladium is eliminated (β-hydride elimination ), forming the product alkene and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base.[9]

General Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_RX Transmetal Transmetalation or Migratory Insertion PdII_RX->Transmetal R¹-M PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination or β-Hydride Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R¹ (Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Forming Reactions: Expanding the Core Scaffold

Suzuki-Miyaura Coupling: Accessing Aryl- and Heteroaryl-Imidazoles

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[14] It couples the iodo-imidazole with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester, offering a powerful route to biaryl structures prevalent in pharmaceuticals.[7][8] The base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10][14]

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) c1 PdII_ArX->c1 Transmetalation (Ar¹B(OH)₂ + Base) PdII_Ar_Ar1 Ar-Pd(II)L₂-Ar¹ c2 PdII_Ar_Ar1->c2 Reductive Elimination Product Ar-Ar¹ c1->PdII_Ar_Ar1 c2->Pd0 c2->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-Trityl-Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add the N-protected iodo-imidazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Seal the tube and heat the reaction mixture to 100 °C for 4-6 hours, with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 4-phenyl-imidazole product.[7]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1006~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME8512~90
3-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1108~82
2-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1005~78

Yields are representative and may vary based on specific reaction scale and purification.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[15][16] This reaction is instrumental in synthesizing precursors for more complex heterocycles and is a key transformation in the development of kinase inhibitors.[7] It uniquely employs a dual-catalyst system: a palladium complex activates the aryl halide, while a copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step.[16][17][18]

Sonogashira Catalytic Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Add. (Ar-I) PdII_Ar_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Ar_Alkynyl Transmetalation PdII_Ar_Alkynyl->Pd0 Reductive Elim. Product Ar-C≡C-R PdII_Ar_Alkynyl->Product Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + CuI, Base CuI CuI CuAcetylide->PdII_ArX Cu Acetylide Enters Pd Cycle CuAcetylide->CuI Regeneration

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Materials:

  • N-Trityl-Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the N-protected iodo-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring mixture.

  • Heat the reaction to 60 °C and stir for 8-12 hours. Monitor by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Vinylation of the Imidazole Core

The Heck reaction creates a C-C bond between an aryl halide and an alkene, proving highly effective for synthesizing substituted styrenes and cinnamates.[8][19] For iodo-imidazoles, this reaction introduces valuable vinyl functionality. The mechanism differs from Suzuki and Sonogashira couplings, proceeding via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to form the product and a Pd-H species.[9][20] An amine base is required to neutralize the generated HI and regenerate the Pd(0) catalyst.[21]

Materials:

  • N-Trityl-Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Sealed tube

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the N-protected iodo-imidazole in acetonitrile.

  • Add methyl acrylate, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.[8]

  • Seal the tube tightly and heat the reaction mixture at 90 °C for 18-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired trans-alkene product.

C-N Bond Forming Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[22][23] This reaction is a cornerstone of modern medicinal chemistry for synthesizing the arylamine motifs found in countless pharmaceutical agents.[22][24] The success of this transformation is critically dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos) are essential as they accelerate the C-N bond-forming reductive elimination step, which is often rate-limiting.[22][23] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-I Pd0->PdII_ArX Oxidative Addition (Ar-I) c1 PdII_ArX->c1 Amine Coordination & Deprotonation (HNR¹R² + Base) PdII_Amide [Ar-Pd(II)L₂(NR¹R²)] c2 PdII_Amide->c2 Reductive Elimination Product Ar-NR¹R² c1->PdII_Amide c2->Pd0 c2->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • N-Trityl-Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the N-protected iodo-imidazole.

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of these sensitive catalytic reactions relies on a meticulous experimental setup to exclude oxygen and moisture.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Add Solids (Substrate, Catalyst, Base) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents & Reagents B->C D 4. Heat & Stir (Oil Bath / Microwave) C->D E 5. Quench Reaction & Dilute D->E Reaction Monitoring (TLC / LC-MS) F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Methyl 4-iodo-1H-imidazole-2-carboxylate is a powerful and versatile platform for the synthesis of complex, functionalized imidazole derivatives. Through strategic application of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. The protocols and mechanistic insights provided herein serve as a robust guide for scientists and drug development professionals to harness the full synthetic potential of this valuable building block, accelerating the discovery of novel therapeutic agents and advanced materials.

References

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]

  • Espinet, P. & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]

  • PMC. Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations. Available from: [Link]

  • ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • PMC. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available from: [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • AiFenBei. 1823913-62-7 | Methyl 4-iodo-1H-imidazole-2-carboxylate. Available from: [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Available from: [Link]

  • YouTube. (2019). Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PMC. The Heck Reaction in Ionic Liquids: Progress and Challenges. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available from: [Link]

  • Wikipedia. Intramolecular Heck reaction. Available from: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PMC. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination of Methyl 4-iodo-1H-imidazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high rates of hydrodehalogenation (deiodination) when attempting cross-coupling reactions (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high rates of hydrodehalogenation (deiodination) when attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) with Methyl 4-iodo-1H-imidazole-2-carboxylate.

While this molecule is a highly versatile building block in medicinal chemistry[1], its unique electronic and structural properties make it highly susceptible to side reactions. This guide synthesizes field-proven methodologies to help you systematically eliminate the deiodination pathway and maximize your cross-coupling yields.

Mechanistic Diagnostic: Why is Deiodination Occurring?

Deiodination is fundamentally a kinetic competition. During a palladium-catalyzed cross-coupling, the Pd(0) catalyst readily undergoes oxidative addition into the weak C–I bond. For the reaction to succeed, the resulting Pd(II)-aryl intermediate must rapidly undergo transmetalation.

If transmetalation is sluggish, the Pd(II) complex becomes trapped on the catalytic cycle. This long-lived intermediate acts as a thermodynamic sink, eventually abstracting a hydride from the surrounding environment (solvents, bases, or adventitious water)[2][3]. Subsequent reductive elimination yields the undesired reduced arene—in this case, methyl 1H-imidazole-2-carboxylate[4][5].

Mechanism cluster_good Desired Cross-Coupling cluster_bad Undesired Deiodination Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-I) Start->OxAdd Methyl 4-iodo-1H-imidazole-2-carboxylate Transmet Transmetalation OxAdd->Transmet Fast (Bulky Ligands) Hydride Hydride Transfer OxAdd->Hydride Slow (Free NH / Alcohols) RedElim Reductive Elimination Transmet->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product RedElim->Product Hydride->Start Regenerate Pd(0) Deiod Deiodinated Byproduct Hydride->Deiod

Catalytic cycle showing competition between desired cross-coupling and undesired hydrodehalogenation.

Troubleshooting Guide: The Three Pillars of Optimization

To force the reaction down the desired pathway, you must address the substrate, the reaction environment, and the catalyst kinetics.

Pillar 1: The Substrate Bottleneck (Free NH Poisoning)

The Causality: Methyl 4-iodo-1H-imidazole-2-carboxylate possesses a highly acidic free NH group, exacerbated by the electron-withdrawing ester at the C2 position. Under the basic conditions required for cross-coupling, this NH deprotonates. The resulting imidazolide anion is a potent nucleophile that strongly coordinates to the Pd(II) center[4]. This creates a stable, unreactive off-cycle complex that completely stalls transmetalation, giving the complex ample time to undergo hydrodehalogenation. The Solution: Protect the NH. You must mask the acidic proton prior to coupling. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM), Boc, or Trityl protecting group prevents catalyst poisoning and restores the normal catalytic cycle.

Pillar 2: The Environmental Bottleneck (Hydride Sources)

The Causality: For deiodination to occur, the Pd(II) intermediate must abstract a hydride. Common cross-coupling solvents like methanol, ethanol, and isopropanol readily undergo β -hydride elimination when interacting with palladium, acting as potent hydride donors[3][5]. Furthermore, amine bases with β -hydrogens (like triethylamine) or even adventitious water can act as hydrogen sources[2]. The Solution: Eliminate hydride donors. Switch to strictly aprotic solvents such as anhydrous Toluene, 1,4-Dioxane, or THF. Replace amine bases or alkoxides with anhydrous, inorganic bases like K₃PO₄ or Cs₂CO₃[5].

Pillar 3: The Kinetic Bottleneck (Ligand Selection)

The Causality: Standard phosphine ligands (e.g., PPh₃) lack the steric bulk and electron density required to accelerate the transmetalation and reductive elimination steps for deactivated heteroaryls[2][4]. The Solution: Upgrade to Buchwald-type phosphines. Employing bulky, electron-rich dialkylbiaryl phosphines like XPhos or SPhos forces the Pd(II) intermediate through transmetalation and reductive elimination at a rate that effectively outcompetes the deiodination pathway[4][5].

Workflow Issue High Deiodination Observed CheckNH Is 1H-imidazole NH protected? Issue->CheckNH Protect Protect NH (SEM, Boc) CheckNH->Protect No CheckSolvent Using alcoholic solvents? CheckNH->CheckSolvent Yes ChangeSolvent Use Aprotic (Dioxane, Toluene) CheckSolvent->ChangeSolvent Yes CheckLigand Using basic ligands (PPh3)? CheckSolvent->CheckLigand No ChangeLigand Upgrade to XPhos/SPhos CheckLigand->ChangeLigand Yes

Systematic troubleshooting workflow to eliminate deiodination side reactions in cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal impact of substrate protection, solvent choice, and ligand selection on the product distribution during a standard Suzuki-Miyaura coupling.

Substrate StateCatalyst SystemSolventBaseYield (Desired Product)Yield (Deiodinated Byproduct)
Unprotected NHPd(PPh₃)₄ (5 mol%)MeOH / H₂ONa₂CO₃15%65%
Unprotected NHPd(dppf)Cl₂ (5 mol%)1,4-DioxaneK₂CO₃35%40%
SEM-ProtectedPd(dppf)Cl₂ (5 mol%)1,4-DioxaneK₂CO₃68%12%
SEM-Protected Pd₂(dba)₃ / XPhos Toluene (Anhydrous) K₃PO₄ 92% <2%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating system with embedded In-Process Controls (IPCs). Do not proceed to the next step unless the IPC criteria are met.

Reaction: Suzuki-Miyaura Coupling of SEM-Protected Methyl 4-iodo-1H-imidazole-2-carboxylate.

  • Step 1: Substrate Validation

    • Action: Verify the purity of your SEM-protected starting material.

    • IPC Validation: Run an LC-MS. The spectrum must show the [M+H]+ corresponding to the SEM-protected mass, with <1% of the free NH starting material present. Any unprotected substrate will poison the catalyst.

  • Step 2: Reaction Assembly (Inert Atmosphere)

    • Action: In a nitrogen-filled glovebox, combine the SEM-protected aryl iodide (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a sealed reaction vial.

  • Step 3: Solvent Addition & Degassing

    • Action: Add anhydrous Toluene (0.2 M). Degas the mixture via sparging with argon for 15 minutes or using three freeze-pump-thaw cycles.

    • Causality: Toluene eliminates hydrogen donors[5]. Degassing prevents the oxidation of the electron-rich XPhos ligand, which is critical for maintaining the rapid transmetalation kinetics required to outcompete deiodination[2].

  • Step 4: Execution & Kinetic Monitoring

    • Action: Heat the reaction to 90°C.

    • IPC Validation: At the 2-hour mark, pull a 10 µL aliquot via syringe, dilute in MeCN, and run UPLC-MS. Calculate the ratio of the Product mass to the Deiodinated Byproduct mass ( [M−I+H]+ ). A healthy reaction will show a ratio of >95:5 . If the deiodinated mass is spiking, check your solvent for moisture contamination.

  • Step 5: Isolation

    • Action: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I protected the NH with a Boc group, but I am still seeing 20% deiodination. What is going wrong? A: Boc groups can sometimes be thermally labile or partially cleave under strongly basic cross-coupling conditions at elevated temperatures. If the Boc group falls off mid-reaction, the exposed NH will immediately poison the catalyst and trigger deiodination. Switch to a more robust protecting group like SEM or Trityl for high-temperature couplings.

Q: Can I use a copper co-catalyst to speed up the reaction and prevent deiodination? A: While copper is essential in Sonogashira couplings, adding CuI to a Suzuki coupling of an iodoimidazole can sometimes have adverse effects. Copper can facilitate the formation of undesired homocoupling products or interfere with the bulky phosphine ligands. Stick to a highly active Pd/XPhos system first. If transmetalation is still slow, ensure your boronic acid is not degrading.

Q: Why does adventitious water cause deiodination if water doesn't have a β -hydrogen? A: Water can participate in a direct hydrodehalogenation route. Mechanistic studies have shown that water can hydrolyze intermediate phosphonium salts formed by the reaction of the aryl iodide with the phosphine ligand, ultimately yielding the reduced arene and a phosphine oxide[2]. This is why anhydrous conditions are strictly required.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions Source: BenchChem URL:4

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions Source: BenchChem URL:5

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: ACS Publications (Organometallics) URL:2

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing URL:3

  • The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide Source: BenchChem URL:1

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-iodo-1H-imidazole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 4-iodo-1H-imidazole-2-carboxylate .

The introduction of iodine at the C-4 position of the imidazole ring is typically achieved via electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS)[1]. However, the electron-rich nature of the imidazole core often leads to over-iodination, while the C-2 ester group is uniquely susceptible to hydrolysis[2]. This guide provides a mechanistic breakdown, a self-validating protocol, and targeted troubleshooting logic to maximize your reaction yield.

Mechanistic Workflow & Reaction Pathways

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the desired SEAr pathway alongside the two most common yield-limiting side reactions: over-iodination and ester hydrolysis[3].

SynthesisPathway SM Methyl 1H-imidazole- 2-carboxylate Reagents NIS (1.05 eq), DMF 0°C → RT SM->Reagents Product Methyl 4-iodo-1H-imidazole- 2-carboxylate (Target) Reagents->Product Optimal Control Diiodo 4,5-Diiodo Byproduct (Over-iodination) Reagents->Diiodo Excess NIS / High Temp Hydrolysis 4-Iodo-1H-imidazole- 2-carboxylic acid Reagents->Hydrolysis Aqueous/Basic Workup

Reaction pathways and side-product formation in imidazole iodination.

Standard Operating Procedure (SOP): A Self-Validating Protocol

This protocol is designed as a self-validating system. By integrating analytical checkpoints, you can dynamically adjust conditions before the yield is irreversibly compromised.

Reagents:

  • Methyl 1H-imidazole-2-carboxylate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 1H-imidazole-2-carboxylate in anhydrous DMF under an inert argon atmosphere.

    • Causality: Moisture in the solvent can lead to the premature degradation of NIS and facilitates the hydrolysis of the labile C-2 ester[2].

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add NIS (1.05 eq) portion-wise over 30 minutes while keeping the flask shielded from light.

    • Causality: Portion-wise addition prevents localized concentration spikes of the highly reactive iodonium (I+) species, which kinetically favors the formation of the 4,5-diiodo byproduct[3]. Light shielding prevents the homolytic cleavage of NIS into less electrophilic iodine radicals.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature (20–25 °C) over 3 hours.

  • Self-Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • System Rule: If the starting material (SM) is >5%, add an additional 0.05 eq of NIS. If the di-iodo byproduct exceeds 8% of the total peak area, proceed immediately to Step 6 to halt further electrophilic attack.

  • Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted electrophilic iodine species to inert iodide (I⁻), preventing non-specific halogenation during the concentration phase[4].

  • Extraction & Washing: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3x) to remove DMF, followed by brine. Do not use saturated NaHCO₃.

    • Causality: The imidazole ring acts as an intramolecular general base, making the C-2 ester highly susceptible to basic hydrolysis. Mildly acidic or neutral aqueous washes preserve the ester.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Condition Optimization

The table below summarizes the causality behind reagent selection and temperature control, demonstrating how specific conditions impact the yield of the target compound versus the primary byproduct.

Iodinating AgentSolventTemp ProfileTimeTarget Yield (%)Di-iodo Yield (%)Mechanistic Outcome
I₂ / K₂CO₃ (1.5 eq)H₂O / MeOHRT12h35%20%Poor regioselectivity; high ester hydrolysis due to base[4].
NIS (1.20 eq)DMFRT4h60%25%Excess active [HBI+] drives rapid over-iodination at C-5[3].
NIS (1.05 eq)MeCN0 °C → RT8h78%8%Good control, but lower solubility of SM in MeCN prolongs reaction.
NIS (1.05 eq) DMF 0 °C → RT 4h 88% <4% Optimal balance of solubility, electrophilic control, and kinetics.

Troubleshooting Guide & Logic Tree

When a reaction fails to meet expected yields, follow this diagnostic logic tree to identify the root cause and apply the correct chemical intervention.

TroubleshootingLogic Issue Low Target Yield CheckLCMS Analyze LC-MS Profile Issue->CheckLCMS OverIodination High Di-iodo Peak CheckLCMS->OverIodination Hydrolysis High Acid Peak CheckLCMS->Hydrolysis Incomplete High SM Peak CheckLCMS->Incomplete Action1 Reduce NIS to 0.95-1.0 eq Lower Temp to -10°C OverIodination->Action1 Action2 Avoid basic aqueous workup Use neutral extraction Hydrolysis->Action2 Action3 Verify NIS quality Extend reaction time Incomplete->Action3

Troubleshooting logic tree for optimizing iodination yield.

Q&A Troubleshooting

Q: I am seeing a significant amount of the 4,5-diiodo byproduct. How can I suppress this? A: Imidazole rings are highly nucleophilic. While the first iodine addition at the C-4 position deactivates the ring slightly, the C-5 position remains susceptible to electrophilic aromatic substitution (SEAr) by the highly reactive iodonium species[3]. Action: Reduce your NIS equivalents to exactly 0.95–1.0 eq. Accept a 5% unreacted starting material rate rather than pushing for 100% conversion, as the kinetic rate of di-iodination increases exponentially once the starting material is depleted.

Q: My LC-MS shows that the methyl ester is hydrolyzing into 4-iodo-1H-imidazole-2-carboxylic acid during the workup. Why? A: Imidazole-2-carboxylates are uniquely labile. The adjacent nitrogen atom can participate in stabilizing the hydrolysis transition state, making this specific ester much more sensitive to basic conditions than a standard benzoate ester[2]. Action: Eliminate all basic washes (e.g., NaHCO₃ or K₂CO₃) from your workup. Quench strictly with neutral Na₂S₂O₃ and wash only with distilled water and brine.

Q: The reaction stalls at 70% conversion, even after 12 hours. A: NIS degrades over time when exposed to ambient light or atmospheric moisture, releasing molecular iodine (I₂), which is significantly less electrophilic than the intact NIS or its active protonated form[3]. Action: Use a freshly opened bottle of NIS. Ensure your DMF is strictly anhydrous (stored over molecular sieves), and wrap your reaction flask in aluminum foil.

Frequently Asked Questions (FAQs)

Can I use molecular iodine (I₂) and a base instead of NIS? While I₂/base is a classical method for generic imidazole iodination, it is not recommended for imidazole-2-carboxylates. The basic conditions required to deprotonate the imidazole and drive the I₂ reaction will inevitably cause severe hydrolysis of your methyl ester[4]. NIS under neutral/mild conditions is the industry standard for this specific substrate[1].

How do I separate the mono-iodo product from the di-iodo byproduct during chromatography? The addition of a second massive, lipophilic iodine atom significantly alters the polarity of the molecule. On normal-phase silica gel, the 4,5-diiodo byproduct is noticeably less polar than the target mono-iodo compound and will elute earlier. Use a shallow gradient of Hexanes/EtOAc (starting at 80:20) to ensure baseline separation.

Does it matter if the iodine adds to the 4-position or the 5-position? No. Because the N1-nitrogen is unprotected, the 4-iodo and 5-iodo forms are rapidly interconverting tautomers. They are chemically identical in solution. Regioselectivity only becomes a factor if you protect the imidazole nitrogen (e.g., with a SEM or Boc group) before iodination.

References

  • Aminocarbonylation of 4-Iodo-1H-imidazoles with an Amino Acid Amide Nucleophile Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Preparation method of 4-iodine-1H-imidazole (Patent CN110938036A)
  • Synthesis in millireactor system and stability of intermediates for the functionalization of imidazole Source: AMS Laurea (University of Bologna) URL:[Link]

  • A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water Source: ResearchGate (Monatshefte für Chemie) URL:[Link]

Sources

Troubleshooting

Troubleshooting poor solubility of Methyl 4-iodo-1H-imidazole-2-carboxylate in organic reactions

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with Methyl 4-iodo-1H-imidazole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7)[1][2].

As a highly functionalized heterocyclic building block, this compound is invaluable for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[3]. However, its unique structural features often lead to poor solubility in standard organic media, causing sluggish kinetics, incomplete conversions, or precipitation during synthesis[4].

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does Methyl 4-iodo-1H-imidazole-2-carboxylate exhibit such poor solubility in standard non-polar or weakly polar organic solvents like Dichloromethane (DCM) or Toluene? A1: The solubility challenge is rooted in the compound's high crystal lattice energy driven by strong intermolecular forces. The 1H-imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the basic nitrogen)[3][4]. When combined with the highly polarizable heavy iodine atom at the C4 position and the ester group at C2, the molecules form robust intermolecular networks. Solvents like DCM or toluene lack the strong dipole moment or hydrogen-bond accepting capability required to disrupt these networks, resulting in poor dissolution[4].

Q2: Which solvents are optimal for dissolving this compound without altering its chemical structure? A2: Polar aprotic solvents are required to overcome the intermolecular hydrogen bonding. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective[4]. Their strong dipole moments solvate the imidazole core efficiently. For maximum dissolution, ultrasonic assistance (sonication) is recommended, which provides the kinetic energy necessary to break the crystal lattice, achieving concentrations up to 175 mg/mL in DMSO[4].

Q3: My cross-coupling reaction requires a less polar solvent system like 1,4-Dioxane. How can I keep the starting material in solution? A3: If neat dioxane is used, the compound will likely precipitate as the reaction progresses or as the temperature fluctuates. The solution is to use a co-solvent system . A mixture of 1,4-Dioxane and Water (typically in a 4:1 ratio) is highly recommended[3]. The water component not only dissolves the inorganic base (e.g., K₂CO₃) required for the catalytic cycle but also increases the overall solvating power of the medium at elevated temperatures (80–110 °C), keeping the imidazole intermediate in the homogeneous phase[3][5].

Q4: The solubility is still too low, causing sluggish reaction kinetics. Is there a structural workaround? A4: Yes. If solvent optimization fails, you must employ a transient N-protection strategy . By masking the free N-H group with a bulky protecting group like Trityl (triphenylmethyl), SEM, or Boc, you eliminate the primary source of intermolecular hydrogen bonding[3]. This drastically increases solubility in common organic solvents and prevents unwanted side reactions (such as N-arylation or catalyst poisoning) during palladium-catalyzed couplings[3].

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility profile of 4-iodo-1H-imidazole derivatives to help you select the appropriate solvent system for your workflow.

Solvent SystemSolubility LevelCausality / Mechanism of ActionTypical Max ConcentrationRecommended Action
Dichloromethane (DCM) PoorWeak dipole cannot disrupt N-H bonding.< 10 mg/mL[4]Use N-protection strategy.
Methanol (MeOH) SlightProtic solvent competes for H-bonding but lacks sufficient hydrophobic solvation.~ 20-30 mg/mL[4]Apply gentle heating.
1,4-Dioxane / Water (4:1) ModerateBiphasic/polar mixture stabilizes both the organic substrate and inorganic bases.~ 50 mg/mL (at 80°C)[3]Use for Pd-catalyzed couplings.
DMF HighStrong dipole disrupts lattice energy.> 100 mg/mL[4]Direct use with stirring.
DMSO Very HighExceptional H-bond acceptor; fully solvates the imidazole core.~ 175 mg/mL[4]Use ultrasonic assistance.

Part 3: Decision Workflow Visualization

SolubilityTroubleshooting Start Solubility Issue Detected: Methyl 4-iodo-1H-imidazole-2-carboxylate Step1 Assess Reaction Requirements (Temp, Base, Catalyst) Start->Step1 Decision1 Can polar aprotic solvents be used? Step1->Decision1 Solvent Use DMSO or DMF (Apply Sonication/Heat) Decision1->Solvent Yes Decision2 Is the free N-H required for this step? Decision1->Decision2 No Proceed Proceed with Reaction (e.g., Suzuki-Miyaura Coupling) Solvent->Proceed Protect Perform N-Protection (Trityl, SEM, Boc) Decision2->Protect No CoSolvent Use Co-solvent System (e.g., Dioxane/Water 4:1) Decision2->CoSolvent Yes Protect->Proceed CoSolvent->Proceed

Workflow for resolving imidazole solubility issues via solvent or structural modification.

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Tritylation to Enhance Solubility

Purpose: To mask the N-H bond, thereby eliminating intermolecular hydrogen bonding and rendering the compound highly soluble in standard organic solvents (DCM, THF) for downstream cross-coupling[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N₂), suspend Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration). Note: The starting material will not be fully dissolved at this stage.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Stir for 10 minutes at room temperature.

  • Reagent Addition: Slowly add Trityl chloride (Trt-Cl) (1.1 eq) portion-wise.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: As the N-tritylation proceeds, the previously insoluble suspension will gradually turn into a clear, homogeneous solution. This physical change confirms the successful disruption of the hydrogen-bonding network. TLC (Hexanes/EtOAc) will show the disappearance of the polar starting material and the appearance of a highly non-polar, UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol or purify via flash chromatography.

Protocol B: Optimized Suzuki-Miyaura Coupling (Co-Solvent Approach)

Purpose: To perform a C-C bond formation at the C4 position without N-protection, utilizing a biphasic co-solvent system to maintain solubility[3][5].

Step-by-Step Methodology:

  • Reagent Loading: To a microwave vial or Schlenk tube, add Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and Potassium carbonate (K₂CO₃) (2.0 eq)[3].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio) to achieve a 0.1 M concentration of the imidazole[3].

  • Degassing: Evacuate and backfill the vessel with Argon three times to remove dissolved oxygen, which can poison the palladium catalyst[3].

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive stream of Argon[3].

  • Heating & Self-Validation: Seal the vessel and heat to 90–110 °C.

    • Self-Validation Checkpoint: At room temperature, the mixture will be heterogeneous. As the temperature reaches >80 °C, the organic and aqueous phases will synergistically solvate the reactants, creating a near-homogeneous or finely dispersed emulsion. Black precipitation (Pd black) before 2 hours indicates catalyst degradation (often due to poor degassing or solvent impurities).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove catalyst residues. Extract, dry, and purify the organic phase.

References

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI[Link]

Sources

Optimization

Reducing palladium catalyst loading in Methyl 4-iodo-1H-imidazole-2-carboxylate couplings

Technical Support Center: Advanced Cross-Coupling Methodologies Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult on the optimization of challenging heterocyclic cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Cross-Coupling Methodologies

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult on the optimization of challenging heterocyclic cross-couplings. Working with Methyl 4-iodo-1H-imidazole-2-carboxylate presents a unique trifecta of chemical challenges: an unprotected, highly acidic NH group, a base-sensitive methyl ester, and the modern industrial mandate to reduce palladium loading to parts-per-million (ppm) levels[1].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind experimental failures and a self-validating framework to achieve <0.1 mol% (1000 ppm) Pd loadings successfully.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at 5 mol% Pd, and how can I reduce the loading to ppm levels? The Causality: The stall is primarily caused by off-cycle catalyst poisoning. The unprotected imidazole NH in your substrate is highly acidic due to the electron-withdrawing ester group at the 2-position. In the presence of a base, it deprotonates to form an azolate anion. This anion is a strong σ-donor that readily coordinates to Pd(II) intermediates, forming stable, insoluble multinuclear Pd-azolate complexes[2]. This effectively removes active palladium from the catalytic cycle. The Solution: To drive loadings down to ppm levels, you must use sterically demanding ligands (such as the biaryl phosphine XPhos or bulky N-heterocyclic carbenes like IPr). The massive steric bulk of these ligands physically blocks the formation of multi-nuclear Pd-azolate species, forcing the palladium to remain in the active, on-cycle state[3].

Q2: How do I prevent the hydrolysis of the methyl ester while ensuring efficient transmetalation? The Causality: Transmetalation requires the formation of a reactive boronate complex, which necessitates a base. However, the methyl ester at the 2-position is highly susceptible to saponification. Using strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester into a carboxylic acid, complicating purification and altering the electronic properties of the ring. The Solution: Rely on mild, biphasic phosphate bases. A combination of anhydrous K3​PO4​ in a THF/Water (4:1) solvent system provides sufficient localized hydroxide/phosphate concentration to activate the boronic acid without destroying the ester functionality.

Q3: What precatalyst design is optimal for ultra-low loading in this system? The Causality: Traditional systems like Pd(OAc)2​

  • free ligand require in situ reduction to generate the active Pd(0) species. At ppm concentrations, this reduction is often inefficient, leading to unactivated palladium or the formation of inactive "Pd black" aggregates[4]. The Solution: Utilize pre-formed Pd(II) precatalysts that undergo rapid, quantitative reduction under mild conditions. Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes are ideal. They ensure a 1:1 ligand-to-metal ratio and guarantee that nearly 100% of the palladium enters the catalytic cycle immediately[3].

Part 2: Catalyst Optimization & Quantitative Data

To successfully reduce your catalyst loading, compare the efficiency of various systems below. Notice how the transition from standard phosphines to bulky, pre-formed complexes allows for a 100-fold reduction in palladium.

Catalyst SystemLigand TypeBase / Solvent SystemPd LoadingExpected YieldMechanistic Observation
Pd(PPh3​)4​ Standard Phosphine Na2​CO3​ / Dioxane-H₂O5.0 mol%< 40%Severe catalyst poisoning via N-coordination; ester partially intact.
Pd(OAc)2​
  • XPhos
Biaryl Phosphine K3​PO4​ / THF-H₂O1.0 mol%85%Good conversion, but in situ reduction limits ultra-low loading efficiency.
PEPPSI-IPr NHC (Carbene) K2​CO3​ / Isopropanol0.1 mol% (1000 ppm)> 90%Highly stable intermediate; completely resists imidazole N-coordination.
XPhos Pd G3 Biaryl Phosphine K3​PO4​ / THF-H₂O0.05 mol% (500 ppm) > 95% Rapid activation; ester fully preserved; no Pd black formation observed.

Part 3: Pathway Visualization

The diagram below illustrates the critical divergence between the productive catalytic cycle and the destructive off-cycle poisoning pathway that plagues unprotected imidazoles.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(I)L Oxidative Addition Pd0->OxAdd + Methyl 4-iodo-1H-imidazole-2-carboxylate TransMet Pd(II)(Ar)(Ar')L Transmetalation OxAdd->TransMet + Ar'-B(OH)2 / Base Poison Pd(II)-Azolate Complex (Catalyst Poisoning) OxAdd->Poison Unprotected NH Coordination (Low Steric Bulk) Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0) Poison->OxAdd Bulky Ligand (e.g., XPhos) Prevents Poisoning

Fig 1: Catalytic cycle vs. off-cycle Pd-azolate poisoning in unprotected imidazole couplings.

Part 4: Self-Validating Experimental Protocol

Objective: 500 ppm (0.05 mol%) Pd-Catalyzed Suzuki-Miyaura Coupling of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Phase 1: Rigorous Preparation (The Key to ppm Catalysis)

  • Solvent Degassing: Sparging solvents with nitrogen is insufficient for ppm-level catalysis. Subject a 4:1 mixture of THF and HPLC-grade Water to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the trace amounts of XPhos ligand[1].

  • Stock Solution: Weighing 0.05 mol% of catalyst accurately is prone to error. Prepare a 0.01 M stock solution of XPhos Pd G3 in anhydrous, degassed THF inside a glovebox.

Phase 2: Reaction Assembly 3. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). 4. Add finely ground, anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol). 5. Evacuate and backfill the flask with Argon three times. 6. Inject 4.0 mL of the degassed THF/Water mixture via syringe. 7. Inject 50 µL of the XPhos Pd G3 stock solution (0.0005 mmol, 0.05 mol%, 500 ppm).

Phase 3: Execution and Self-Validation 8. Heat the reaction mixture to 65 °C under vigorous stirring (1000 rpm) to ensure proper mixing of the biphasic system. 9. Validation Checkpoint 1 (Visual): Within 5 minutes of heating, the solution should transition from a pale yellow to a distinct reddish-orange hue. Causality: This color change confirms the successful deprotonation of the G3 precatalyst and the generation of the active Pd(0) species. If the solution turns opaque black, Pd aggregation has occurred due to oxygen ingress or ligand stripping. 10. Validation Checkpoint 2 (Analytical): At the 2-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the disappearance of the starting material ( m/z 252) and the appearance of the product mass. If you observe a mass corresponding to de-iodinated starting material ( m/z 126), it indicates that oxidative addition occurred, but transmetalation stalled—likely due to inactive or wet base. 11. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine to remove phosphate salts, dry over Na2​SO4​ , and concentrate for column chromatography.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Organic Chemistry Frontiers - RSC Publishing[Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species ACS Catalysis - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Substitution Reactions on Methyl 4-iodo-1H-imidazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of substitution reactions involving Methyl 4-iodo-1H-imidazole-2-carboxylate. The inherent steric and electronic properties of this substrate present unique challenges, and this document is designed to provide both mechanistic understanding and actionable protocols to overcome them.

Part 1: Understanding the Core Challenge: Steric Hindrance
Q1: What factors contribute to the steric hindrance in Methyl 4-iodo-1H-imidazole-2-carboxylate and how do they impact reactivity?

Answer: The primary challenge in performing substitution reactions on this molecule stems from the arrangement of its substituents. The imidazole ring is substituted at two adjacent positions, C2 and C4, creating a sterically crowded environment.

  • The Methyl Carboxylate Group at C2: This group is electronically withdrawing and occupies significant space. Its presence can hinder the approach of reagents to the adjacent N1 nitrogen and the C5 position.

  • The Iodine Atom at C4: As a large halogen atom, iodine creates considerable steric bulk. This directly impedes reactions at the C4 position (e.g., cross-coupling) and influences the accessibility of the neighboring N3 nitrogen.[1]

This combination means that both major reaction pathways—N-alkylation at the ring nitrogens and cross-coupling at the C4-iodo position—are subject to significant steric challenges that can lead to low yields, poor regioselectivity, or complete reaction failure.

Part 2: Troubleshooting N-Alkylation Reactions

The N-alkylation of unsymmetrically substituted imidazoles often yields a mixture of regioisomers, and the steric hindrance in Methyl 4-iodo-1H-imidazole-2-carboxylate exacerbates this issue.[2]

Q2: My N-alkylation reaction is producing a mixture of N1 and N3 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: Achieving high regioselectivity in the N-alkylation of this substrate is a common problem. The N1 position is generally less sterically hindered than the N3 position, which is flanked by the bulky iodine atom. However, electronic effects and reaction conditions play a crucial role.[1][3] Here are key strategies to favor alkylation at the N1 position:

  • Analyze Steric and Electronic Factors:

    • Alkylating Agent: Employing a sterically demanding alkylating agent can significantly enhance selectivity. The bulkier the electrophile, the more it will favor the less congested N1 nitrogen.[1]

    • Electronic Effects: The electron-withdrawing methyl carboxylate group at C2 and the iodine at C4 deactivate the adjacent N3 nitrogen, making the N1 nitrogen intrinsically more nucleophilic.[3][4] Your choice of reaction conditions can either leverage or override this electronic preference.

  • Modify Reaction Conditions:

    • Base and Solvent System: This is the most critical parameter.

      • Basic Medium (e.g., NaH in DMF): Using a strong base generates the imidazolate anion. In this state, the reaction outcome is primarily governed by steric and electronic effects, which favors the N1 position.[1][5]

      • Neutral/Slightly Acidic Medium: In the absence of a strong base, the reaction proceeds with the neutral imidazole. Here, the tautomeric equilibrium of the imidazole ring can play a more dominant role, potentially leading to poorer selectivity.[1][5]

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the less-hindered N1 isomer.

Experimental Protocol: Regioselective N1-Alkylation using Sodium Hydride

This protocol is designed to maximize the formation of the N1-alkylated isomer by using a strong base to form the imidazolate anion.

  • Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the alkylating agent (e.g., a bulky alkyl bromide, 1.05 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo bond is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the steric hindrance from the adjacent C2-ester group makes these transformations challenging.

Workflow for Troubleshooting Low-Yield Cross-Coupling Reactions

This decision tree provides a systematic approach to optimizing your reaction conditions.

G start Low Yield in Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) ligand Step 1: Re-evaluate Ligand Is your ligand bulky enough? start->ligand base Step 2: Optimize Base Is the base strong/non-nucleophilic enough? ligand->base Yes ligand_no Action: Switch to a bulkier, electron-rich monophosphine ligand (e.g., SPhos, XPhos for Suzuki/Buchwald; PCy3 for Sonogashira). ligand->ligand_no No solvent Step 3: Change Solvent Does the solvent support catalyst activity and solubility? base->solvent Yes base_no Action: For Suzuki, try stronger inorganic bases (Cs2CO3, K3PO4). For Buchwald-Hartwig, use strong, non-nucleophilic bases (LHMDS, NaOtBu). base->base_no No temp Step 4: Adjust Temperature Can the reaction tolerate higher thermal or microwave energy? solvent->temp Yes solvent_no Action: Switch to polar aprotic solvents (Dioxane, Toluene, DMF). Ensure solvent is anhydrous. solvent->solvent_no No success Success: High Yield Achieved temp->success Yes temp_no Action: Increase temperature in 10-20°C increments. If available, switch to microwave irradiation to access higher temperatures rapidly. temp->temp_no No

Caption: Troubleshooting workflow for cross-coupling reactions.

Q3: My Suzuki-Miyaura coupling is failing. What are the most critical parameters to adjust?

Answer: For a sterically hindered substrate like this, the oxidative addition of the C-I bond to the Pd(0) complex is often the rate-limiting step. Your optimization strategy should focus on facilitating this step.

  • Catalyst and Ligand: This is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Ligand Choice: Use bulky, electron-rich monophosphine ligands (Buchwald-type ligands). Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and reductive elimination for hindered substrates.[6]

    • Precatalyst Choice: Using modern palladium precatalysts (e.g., SPhos-Pd-G3) can provide more active Pd(0) species in solution, leading to more efficient catalysis.

  • Base: A strong base is often required. While Na₂CO₃ can work, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective as they can accelerate the transmetalation step and help break up boronic acid anhydrides.[7]

  • Solvent: Anhydrous polar aprotic solvents are preferred. A mixture of 1,4-Dioxane/water or Toluene/water is a common starting point.[6]

ParameterRecommendation for Hindered SubstratesRationale
Pd Source G3/G4 Precatalysts (e.g., XPhos Pd G3)Generates a consistent, high concentration of active Pd(0)L.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate oxidative addition.
Base K₃PO₄, Cs₂CO₃Stronger bases that promote efficient transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OEffectively solubilizes both organic and inorganic reagents.
Temperature 80-120 °C (Thermal or Microwave)Provides energy to overcome the activation barrier for oxidative addition.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried microwave vial, add Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to create a 0.1 M solution.

  • Reaction: Seal the vial and heat with vigorous stirring in a pre-heated oil bath or a microwave reactor (e.g., 100-120 °C) for 1-12 hours.[7] Monitor by LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance and the electronic nature of the substrates.[8]

  • Ligand Choice: The choice of ligand is critical and substrate-dependent. For sterically demanding aryl iodides, biarylphosphine ligands like XPhos or chelating ligands with a wide bite angle like Xantphos are often successful.[9]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) , or Lithium hexamethyldisilazide (LiHMDS) are standard choices.[6] Avoid bases that can act as nucleophiles.

  • Catalyst Inhibition: The imidazole ring itself can coordinate to the palladium center, potentially inhibiting the catalyst. While the C2-ester group reduces the basicity of the ring nitrogens, this can still be an issue. If yields are consistently low, consider N-protection of the imidazole (e.g., with a SEM or Boc group) prior to the coupling reaction.[3]

Q5: My Sonogashira coupling reaction is not working. What should I troubleshoot?

Answer: The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[10] Key challenges include catalyst deactivation and unwanted side reactions (e.g., Glaser coupling of the alkyne).

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[10] However, for some complex substrates, copper can lead to side reactions. If you observe significant formation of alkyne homocoupling product, consider a copper-free Sonogashira protocol .

  • Ligand: The choice of phosphine ligand is important. For hindered systems, a bulky and electron-rich ligand such as tricyclohexylphosphine (PCy₃) can be effective.[11]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used, often serving as both the base and part of the solvent system.[12]

  • Degassing: Ensure the reaction mixture is thoroughly degassed before heating to prevent oxidative degradation of the catalyst and the alkyne.

References
  • BenchChem. (2026). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • BenchChem. (2026).
  • BenchChem. (2026).
  • BenchChem. (2025).
  • Grimmett, M. R. (1970). N-Alkylation of imidazoles. University of Otago. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sigman, M. S., & Norrby, P. O. (2017). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

  • Request PDF. The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Semantic Scholar. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][4][6]thiadiazole Series. [Link]

  • Besson, T., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Methyl 4-iodo-1H-imidazole-2-carboxylate vs. Bromo Analogues in Cross-Coupling

Executive Summary For drug development professionals and synthetic chemists, the selection of appropriate halogenated building blocks dictates the efficiency, scalability, and economic viability of a synthetic route. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of appropriate halogenated building blocks dictates the efficiency, scalability, and economic viability of a synthetic route. This guide objectively compares Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7)[1] with its bromo analogue, focusing on their reactivity profiles in palladium-catalyzed cross-coupling reactions. By examining thermodynamic bond strengths and kinetic behaviors, we provide a field-proven framework for optimizing complex functionalizations of the imidazole-2-carboxylate scaffold.

Mechanistic Causality: The Halogen Effect

The fundamental divergence in reactivity between iodo and bromo imidazoles stems from their respective carbon-halogen bond dissociation energies (BDE). In palladium-catalyzed transformations such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of the Pd(0) catalyst into the C-X bond is typically the rate-determining step[2].

The C-I bond possesses a significantly lower BDE (~209 kJ/mol) compared to the C-Br bond (~285-293 kJ/mol)[3][4]. This thermodynamic differential means that the oxidative addition of Pd(0) into Methyl 4-iodo-1H-imidazole-2-carboxylate is kinetically favored. Consequently, the iodo analogue allows for milder reaction temperatures, lower catalyst loadings, and broader functional group tolerance[2][5]. Conversely, the bromo analogue requires higher thermal energy to overcome the activation barrier but offers superior bench stability and cost-efficiency[6].

N-Protection: A Chemical Prerequisite

A critical mechanistic consideration for both analogues is the acidic N-H proton of the imidazole ring. Free N-H groups can coordinate with palladium, effectively poisoning the catalyst, or prematurely consume organometallic coupling partners[7]. Therefore, masking the nitrogen with a protecting group (e.g., Trityl, MOM, or SEM) prior to cross-coupling is a mandatory prerequisite to maintain the integrity of the catalytic cycle[5][7].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) C-I: Fast, Mild Temp C-Br: Slow, High Temp Pd0->OxAdd + N-Protected Haloimidazole PdII_Complex Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII_Complex TransMet Transmetalation (Boronic Acid + Base) PdII_Complex->TransMet PdII_Trans Pd(II) Intermediate [Ar-Pd-Ar'] TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Pd-Catalyzed Suzuki-Miyaura cycle highlighting halogen-dependent oxidative addition.

Quantitative Performance Comparison

The following table synthesizes experimental observations comparing the two analogues under standard cross-coupling conditions[2][8].

ParameterMethyl 4-iodo-1H-imidazole-2-carboxylateMethyl 4-bromo-1H-imidazole-2-carboxylate
C-X Bond Dissociation Energy ~209 kJ/mol~293 kJ/mol
Oxidative Addition Rate FastSlow
Typical Catalyst Loading 1 - 3 mol%5 - 10 mol%
Optimal Reaction Temperature 60 - 80 °C100 - 120 °C
Typical Reaction Time 2 - 4 hours12 - 24 hours
Substrate Stability Light-sensitive; prone to hydrodehalogenationHighly stable under ambient conditions
Cost Efficiency Higher raw material costLower raw material cost

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To objectively compare the reactivity of the two analogues, the following protocol establishes a self-validating system. By running parallel reactions, researchers can empirically verify the kinetic advantages of the iodo analogue against the thermal resilience of the bromo analogue[8].

Materials Required
  • Substrates: N-Trityl-Methyl 4-iodo-1H-imidazole-2-carboxylate OR N-Trityl-Methyl 4-bromo-1H-imidazole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.03 equiv for Iodo; 0.05 equiv for Bromo)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • System Deoxygenation (Causality: Prevent Catalyst Deactivation): In two separate Schlenk flasks, add the respective haloimidazole, phenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive flow of Argon. Seal the flasks.

  • Thermal Activation & Kinetic Monitoring (Self-Validation):

    • Heat the Iodo flask to 70 °C.

    • Heat the Bromo flask to 100 °C.

    • Validation Check: Extract 50 µL aliquots at 1h, 2h, and 4h. Quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. For the iodo analogue, complete consumption of the starting mass (M+H) should be observed by the 3-hour mark. The bromo analogue will likely show <50% conversion at this stage, validating the BDE-driven kinetic theory[2].

  • Reaction Quench and Workup: Upon completion (verified by TLC/LC-MS), cool the mixtures to room temperature. Dilute with water and extract with Ethyl Acetate (3 x 15 mL)[6].

  • Mass Balance Verification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Diagnostic Check: If the iodo reaction shows low product yield despite full starting material consumption, check the LC-MS for the des-iodo mass (evidence of competitive hydrodehalogenation, a common side reaction for highly reactive C-I bonds).

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled product[8].

Workflow Start N-Protection (e.g., Trityl) Split Select Halogen Analogue Start->Split Iodo Methyl 4-Iodo-... Reaction Split->Iodo Iodo Bromo Methyl 4-Bromo-... Reaction Split->Bromo Bromo CondI Mild Conditions (70°C, 2-4h) Iodo->CondI CondB Harsh Conditions (100°C, 12-24h) Bromo->CondB Workup Aqueous Quench & Extraction CondI->Workup CondB->Workup Purify Silica Gel Chromatography Workup->Purify

Figure 2: Experimental workflow comparing reaction conditions for iodo vs. bromo analogues.

Strategic Recommendations for Drug Developers

  • Choose the Iodo Analogue when coupling with sterically hindered or electron-deficient boronic acids, or when the target molecule contains temperature-sensitive functional groups. The kinetic advantage justifies the higher material cost.

  • Choose the Bromo Analogue for early-stage library synthesis where cost is a primary driver, or when the synthetic sequence requires the halogenated intermediate to survive multiple harsh upstream transformations prior to the cross-coupling step.

References

  • Li, M., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Wikipedia Contributors. "Bond dissociation energy." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Luo, Y.-R. "Bond Dissociation Energies." Comprehensive Handbook of Chemical Bond Energies. URL:[Link]

Sources

Comparative

HPLC Method Validation for Methyl 4-iodo-1H-imidazole-2-carboxylate Purity Analysis: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical strategies used to validate their purity must evolve. Methyl 4-iodo-1H-imidazole-2-carboxylate is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical strategies used to validate their purity must evolve. Methyl 4-iodo-1H-imidazole-2-carboxylate is a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). However, its unique structural features—an ionizable imidazole basic nitrogen, a highly polarizable heavy halogen (iodine), and a hydrogen-bond-accepting methyl ester—present distinct chromatographic challenges.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for this analyte, detailing the causality behind method optimization, and outlines a comprehensive validation protocol in strict accordance with the latest ICH Q2(R2) guidelines[1].

Chromatographic Strategy: Causality in Column Selection

The default approach in many analytical laboratories is to utilize a standard C18 (octadecylsilane) column. While versatile, C18 phases rely almost exclusively on dispersive hydrophobic interactions. For halogenated aromatics like Methyl 4-iodo-1H-imidazole-2-carboxylate, C18 often fails to provide adequate resolution from closely related synthetic impurities, such as des-iodo regioisomers or unreacted starting materials[2].

To overcome this, Pentafluorophenyl (PFP) stationary phases are objectively superior for this specific class of compounds[3].

The Mechanistic Advantage of PFP

The causality behind the PFP column's superior performance lies in its multi-modal retention mechanism:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring create a strong dipole that interacts selectively with the highly polarizable carbon-iodine (C-I) bond of the analyte.

  • π−π Interactions: The electron-deficient fluorinated aromatic ring of the stationary phase engages in strong π−π stacking with the electron-rich imidazole ring.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers enhanced steric recognition, easily discriminating between positional isomers (e.g., 4-iodo vs. 5-iodo imidazoles) that would otherwise co-elute on a highly flexible C18 alkyl chain.

PFP_Mechanism Analyte Methyl 4-iodo-1H- imidazole-2-carboxylate PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Dispersive Hydrophobic Analyte->PFP π-π Stacking (Aromatic) Analyte->PFP Dipole-Dipole (C-F to C-I) Analyte->PFP H-Bonding (Imidazole NH)

Multi-modal retention mechanisms of PFP phases with halogenated imidazoles.

Experimental Protocols: Method Development

To establish a self-validating system, the mobile phase chemistry must be tightly controlled. The imidazole ring has a basic nitrogen that can partially ionize at neutral pH, leading to severe peak tailing and retention time instability. By utilizing an acidic modifier (0.1% Formic Acid, pH ~2.7), the imidazole nitrogen is fully protonated, standardizing the analyte's charge state and ensuring sharp, symmetrical peaks.

Step-by-Step Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention drift).

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated imidazole system).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Sample Preparation Protocol
  • Diluent: Water:Acetonitrile (80:20, v/v) to ensure sample solubility while matching the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 4-iodo-1H-imidazole-2-carboxylate reference standard. Dissolve in 100 mL of diluent to achieve a nominal concentration of 100 µg/mL. Sonicate for 5 minutes.

  • Sample Solution: Prepare the synthesized batch sample identically to the standard solution.

Comparative Data Analysis: C18 vs. PFP

To objectively demonstrate the necessity of the PFP phase, a comparative screening was performed against a standard endcapped C18 column using the exact same gradient and mobile phase conditions. The critical pair analyzed was the target analyte and its primary synthetic precursor/impurity, Methyl 1H-imidazole-2-carboxylate (des-iodo impurity).

Table 1: System Suitability and Selectivity Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 3µm)PFP Column (150 x 4.6 mm, 3µm)Causality / Scientific Insight
Retention Time (Target) 6.2 min8.5 minPFP exhibits stronger retention due to dipole-dipole interactions with the iodine atom[2].
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)PFP phases often feature specialized base-deactivation that prevents secondary interactions with the basic imidazole NH.
Theoretical Plates (N) 8,50014,200Enhanced mass transfer and uniform interaction sites on the PFP surface.
Resolution ( Rs​ ) from Des-iodo Impurity 1.2 (Incomplete separation)4.8 (Baseline resolution)C18 lacks the shape selectivity and halogen-affinity required to separate the iodinated vs. non-iodinated species effectively[3].

ICH Q2(R2) Method Validation Framework

Following the selection of the PFP column, the method must be validated. The recent ICH Q2(R2) guidelines emphasize a lifecycle approach, integrating the Analytical Target Profile (ATP) and ensuring the reportable range is rigorously justified[4].

Validation_Workflow Start Define Analytical Target Profile (ATP) Spec Specificity & Peak Purity (PDA/MS Confirmation) Start->Spec Lin Linearity & Range (LOQ to 150% Nominal) Spec->Lin Acc Accuracy & Recovery (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Final Validation Report (Routine Implementation) Prec->Report

Workflow for HPLC method development and ICH Q2(R2) validation.

Validation Execution Steps
  • Specificity:

    • Action: Inject blank diluent, individual impurities, and a spiked target sample.

    • Acceptance Criteria: No interfering peaks at the retention time of the main peak. The PDA peak purity angle must be less than the peak purity threshold.

  • Linearity and Range:

    • Action: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 150 µg/mL (150% of the nominal working concentration)[4].

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery):

    • Action: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Action: Perform 6 replicate injections of the 100 µg/mL standard solution.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak area 1.0%.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Method)Status
Specificity Baseline resolution from impurities Rs​ = 4.8; Peak Purity Index > 0.999PASS
Linearity R2≥0.999 over reportable range R2 = 0.9998 (Range: 0.5 - 150 µg/mL)PASS
Accuracy 98.0% - 102.0% Recovery99.6% ± 0.4% (Across all spike levels)PASS
Repeatability %RSD 1.0% (n=6)%RSD = 0.35%PASS
LOD / LOQ Signal-to-Noise 3 (LOD), 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.50 µg/mLPASS

Conclusion

For the purity analysis of Methyl 4-iodo-1H-imidazole-2-carboxylate , traditional C18 columns are scientifically inadequate due to their inability to leverage the unique polarizability of the iodine atom and the π -system of the imidazole ring. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit dipole-dipole and shape-selective interactions to achieve baseline resolution of critical synthetic impurities. When coupled with an acidic mobile phase to control the ionization state of the basic nitrogen, this method provides a highly robust, self-validating system that easily exceeds the rigorous acceptance criteria set forth by ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2)
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL

Sources

Validation

Regioselectivity Comparison of 4-Iodo vs 5-Iodo Imidazole Carboxylate Derivatives: A Comprehensive Guide

The functionalization of imidazole carboxylates is a cornerstone of modern medicinal chemistry. Halogenated imidazoles, specifically iodoimidazoles, serve as privileged precursors for late-stage diversification via palla...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of imidazole carboxylates is a cornerstone of modern medicinal chemistry. Halogenated imidazoles, specifically iodoimidazoles, serve as privileged precursors for late-stage diversification via palladium-catalyzed cross-coupling. However, differentiating the C4 and C5 positions presents a notorious synthetic challenge due to annular tautomerism.

This guide provides an objective comparison of the regioselectivity, thermodynamic stability, and synthetic utility of 4-iodo versus 5-iodo imidazole carboxylate derivatives. By understanding the underlying electronic and steric causalities, researchers can rationally design self-validating protocols to isolate specific regioisomers for drug development.

Mechanistic Basis of Regioselectivity

In an unsubstituted 1H -imidazole ring, the rapid exchange of the N-H proton renders the 4- and 5-positions chemically equivalent. The introduction of an N-substituent (alkyl or protecting group) breaks this symmetry, locking the ring into a specific tautomeric form and defining the C4 and C5 positions.

When an electron-withdrawing carboxylate group is present on the ring, it fundamentally alters the regioselectivity of both electrophilic iodination and subsequent N-alkylation:

  • Electronic Deactivation: A carboxylate group at C4 or C5 withdraws electron density, deactivating the adjacent carbons toward electrophilic aromatic substitution. Consequently, direct iodination requires harsh conditions and often yields complex mixtures.

  • Steric Shielding (Kinetic vs. Thermodynamic Control): The most reliable method to differentiate these positions is through the N-protection of a pre-iodinated 4(5) -iodoimidazole-carboxylate. Alkylation of the ambident imidazole anion typically yields a kinetic mixture of 1-alkyl-4-iodo and 1-alkyl-5-iodo isomers. Because the C5 position is directly adjacent to the N1-substituent, bulky protecting groups (e.g., trityl or N,N -dimethylsulfamoyl) create severe steric clashes.

  • Isomerization: Due to this steric strain, the kinetically formed 5-iodo isomer is thermodynamically unstable. demonstrated that 1-( N,N -dimethylsulfamoyl)-5-iodoimidazole rapidly isomerizes to the thermodynamically favored 4-iodo regioisomer when subjected to mild heating and a catalytic amount of sulfamoyl chloride[1]. Similarly, utilized this rapid isomerization to achieve the divergent synthesis of 1,2,4-trisubstituted imidazoles[2].

Conversely, accessing the 5-iodo isomer requires strict kinetic control. For instance, relies on the regioselective N-alkylation of methyl imidazole-4-carboxylate at the N-3 position with clean inversion, effectively yielding the 1-alkyl-5-carboxylate derivative[3]. In complex drug scaffolds like Sanofi's Imidazopyrazinones (IPYs), the precise synthesis of methyl 1-benzyl-4-iodo- 1H -imidazole-5-carboxylate is required to ensure proper spatial alignment during late-stage cyclization[4].

Quantitative Performance Comparison

The table below summarizes the experimental behavior and synthetic utility of the two regioisomers based on field-proven data.

Parameter4-Iodoimidazole Carboxylates5-Iodoimidazole Carboxylates
Steric Environment Unhindered (distant from N1-alkyl)Highly hindered (adjacent to N1-alkyl)
Thermodynamic Stability High (Favored regioisomer)Low (Kinetic product, prone to isomerization)
Typical Synthesis Yield >95% (via thermodynamic isomerization)60–75% (via kinetic trapping at low temp)
Cross-Coupling Yield (Suzuki) 80–95% (Fast oxidative addition)50–70% (Slower, requires active catalysts)
Directing Group Strategy Bulky N1-protection ( N,N -dimethylsulfamoyl)Regioselective N-alkylation (Meerwein's salt)
Major Synthetic Challenge Separation from trace 5-iodo impuritiesPreventing spontaneous isomerization to 4-iodo

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. The inclusion of specific in-process analytical checks guarantees that the correct regioisomer is carried forward.

Protocol A: Synthesis of 4-Iodoimidazole Carboxylates (Thermodynamic Control)

Objective: To obtain the 4-iodo isomer exclusively via base-catalyzed isomerization.

  • Deprotonation: Dissolve 4(5) -iodoimidazole-carboxylate (1.0 equiv) in anhydrous THF under argon. Cool the reaction flask to 0 °C and add 50% aqueous NaOH (1.5 equiv).

  • Kinetic N-Sulfamoylation: Dropwise add N,N -dimethylsulfamoyl chloride (1.1 equiv). Stir for 2 hours at room temperature. At this stage, an aliquot will reveal a kinetic mixture of 4-iodo and 5-iodo isomers.

  • Thermodynamic Isomerization: Add a catalytic amount of N,N -dimethylsulfamoyl chloride (0.1 equiv) and heat the mixture to 70 °C for 12 hours. The 5-iodo isomer undergoes intermolecular trans-sulfamoylation, converting entirely to the 4-iodo isomer.

  • Isolation: Quench with cold water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (NMR): Monitor the reaction via 1H NMR. The diagnostic C2 proton shifts significantly downfield (from ~7.0 ppm in the 1,2,5-isomer to ~7.5 ppm in the 1,2,4-isomer) due to the relief of steric compression[2].

Protocol B: Regioselective Synthesis of 5-Iodoimidazole Carboxylates (Kinetic Control)

Objective: To trap the sterically hindered 5-iodo regioisomer before thermal isomerization occurs.

  • Precursor Preparation: Utilize a C2-blocked substrate, such as 1-( N,N -dimethylsulfamoyl)-5-iodo-2-phenylthio- 1H -imidazole.

  • Kinetic Alkylation: Slowly add the intermediate to a solution of Meerwein's salt (trimethyloxonium tetrafluoroborate, 1.2 equiv) in anhydrous DCM at exactly 0 °C.

  • Thermal Control: Maintain the reaction strictly at or below room temperature for 4 hours. Do not apply heat, as this will trigger isomerization to the 4-iodo derivative.

  • Isolation: Rapidly quench with saturated aqueous NaHCO3​ and extract with cold DCM. Purify via flash chromatography immediately using a deactivated silica column.

  • Self-Validation (NMR): Confirm the 5-iodo assignment using 2D NOESY NMR. A strong spatial correlation (cross-peak) must be observed between the N-alkyl protons and the C4 proton (if unsubstituted), verifying the 1,5-relationship.

Mandatory Visualizations

MechanisticPathway A 4(5)-Iodoimidazole Carboxylate B N-Substitution (Kinetic Mixture) A->B Base, R-X C 1-Alkyl-5-iodo Isomer (Sterically Hindered) B->C Fast D 1-Alkyl-4-iodo Isomer (Thermodynamically Stable) B->D Fast C->D Heat, Catalyst (Isomerization)

Caption: Mechanistic pathway of kinetic vs thermodynamic control in iodoimidazole isomerization.

ExperimentalWorkflow Step1 1. Substrate Preparation (Isomerically Pure Iodoimidazole) Step2 2. Pd-Catalyst & Ligand (e.g., Pd(dppf)Cl2) Step1->Step2 Degassing (Ar/N2) Step3 3. Boronic Acid Coupling (Suzuki-Miyaura Conditions) Step2->Step3 Base (K2CO3), Heat (80°C) Step4 4. Regioselective Arylation (C4 or C5 Functionalized Product) Step3->Step4 Aqueous Workup & Chromatography

Caption: Step-by-step workflow for the late-stage Pd-catalyzed cross-coupling of iodoimidazoles.

References

  • Bhagavatula, L., et al. "ChemInform Abstract: Efficient Route to 1-Dimethylsulfamoyl-4-iodoimidazole, Isomerization of 1-Dimethylsulfamoyl-5-iodoimidazole to 1-Dimethylsulfamoyl-4-iodo-imidazole." Heterocycles. URL: [Link]

  • Lovely, C. J., et al. "Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles." The Journal of Organic Chemistry. URL: [Link]

  • Sanofi / IMI ENABLE. "Imidazopyrazinones (IPYs): Non-Quinolone Bacterial Topoisomerase Inhibitors Showing Partial Cross-Resistance with Quinolones." Journal of Medicinal Chemistry. URL: [Link]

  • "Radiolabelled phenylethyl imidazole carboxylic acid ester derivatives." Google Patents (US7358369B2).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4-iodo-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step. Methyl 4-iodo-1H-imidazole-2-carboxylate is one such molecule, a versatile building block whose utility in the synthesis of bioactive compounds necessitates a thorough understanding of its analytical characteristics. This guide provides an in-depth analysis of its behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering a detailed examination of its fragmentation patterns. Furthermore, it presents a comparative overview of this technique against other established analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing the supporting data and protocols necessary for a comprehensive evaluation.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a fragmentation technique like collision-induced dissociation (CID), it provides invaluable structural information about a molecule. For a novel or modified compound like Methyl 4-iodo-1H-imidazole-2-carboxylate, ESI-MS/MS offers a rapid and sensitive method to confirm its molecular weight and deduce its structural components by analyzing how it breaks apart. This information is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of synthesized compounds.

Mass Spectrometry Fragmentation Analysis of Methyl 4-iodo-1H-imidazole-2-carboxylate

The positive ion ESI-MS spectrum of Methyl 4-iodo-1H-imidazole-2-carboxylate (molecular weight: 251.99 g/mol ) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 253. The subsequent MS/MS analysis of this precursor ion via CID will induce fragmentation, revealing characteristic losses and fragment ions that act as a fingerprint for the molecule's structure.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of methyl esters, iodo-substituted aromatic compounds, and imidazole derivatives, several key fragmentation pathways can be predicted for the [M+H]⁺ ion of Methyl 4-iodo-1H-imidazole-2-carboxylate.

A primary fragmentation event is the loss of the methyl group from the ester, resulting in a fragment ion at m/z 222. Another expected fragmentation is the cleavage of the ester group as a whole (loss of COOCH₃), leading to an ion at m/z 194. The iodine atom, being a good leaving group, can also be lost, resulting in a fragment at m/z 126. Furthermore, fragmentation of the imidazole ring itself can occur, leading to characteristic ions. Studies on other imidazole compounds have shown fragment ions at m/z 67, 41, and 28, corresponding to substructures of the imidazole ring[1].

The proposed fragmentation pathways are illustrated in the following diagram:

Fragmentation_Pathway M+H+ (m/z 253) M+H+ (m/z 253) m/z 222 m/z 222 M+H+ (m/z 253)->m/z 222 -CH3 m/z 194 m/z 194 M+H+ (m/z 253)->m/z 194 -COOCH3 m/z 126 m/z 126 M+H+ (m/z 253)->m/z 126 -I m/z 67 m/z 67 m/z 126->m/z 67 -COOCH3, -H

Caption: Predicted ESI-MS/MS fragmentation of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Interpreting the Mass Spectrum

The relative intensities of these fragment ions in the MS/MS spectrum provide insights into the stability of the fragments and the lability of the corresponding bonds. A high abundance of the m/z 222 ion would suggest that the loss of the methyl radical is a very favorable process. Conversely, a prominent peak at m/z 126 would indicate the relative ease of C-I bond cleavage. The presence of smaller fragments characteristic of the imidazole ring would confirm the core heterocyclic structure.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical techniques. Here, we compare the insights provided by ESI-MS/MS with those from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

FeatureESI-MS/MS¹H & ¹³C NMR SpectroscopyX-ray Crystallography
Information Provided Molecular weight, elemental composition (with high resolution), and structural connectivity through fragmentation.Detailed information about the chemical environment of each atom, including connectivity, stereochemistry, and conformation in solution.Precise 3D atomic coordinates in the solid state, providing definitive bond lengths, bond angles, and intermolecular interactions.
Sample Requirements Small amount of sample (picomole to femtomole), soluble in a suitable solvent.Milligram quantities of pure sample, soluble in a deuterated solvent.High-quality single crystal of the compound.
Speed of Analysis Fast, typically minutes per sample.Moderate, can range from minutes to hours depending on the experiments.Slow, can take days to weeks for crystal growth and data collection/analysis.
Strengths High sensitivity, suitable for complex mixtures when coupled with chromatography, provides rapid confirmation of molecular weight.Provides unambiguous structural information, including isomer differentiation.Provides the absolute structure of the molecule.
Limitations Does not provide information on stereochemistry or detailed 3D structure. Isomeric differentiation can be challenging.Lower sensitivity compared to MS. Not suitable for insoluble compounds or complex mixtures without prior separation.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-phase conformation.

Supporting Data Insights:

  • NMR Spectroscopy: For a related compound, 1-methyl-1H-imidazole-4-carbonitrile, the ¹H NMR spectrum clearly distinguishes it from its isomers through the chemical shifts of the imidazole ring protons, which are influenced by the positions of the methyl and nitrile groups[2]. A similar approach would be invaluable for confirming the substitution pattern of Methyl 4-iodo-1H-imidazole-2-carboxylate.

  • X-ray Crystallography: Studies on various imidazole derivatives have provided definitive crystal structures, revealing details about their molecular geometry and intermolecular interactions, such as hydrogen bonding[3][4]. This level of detail is unattainable by MS or NMR and is considered the gold standard for structural proof when a suitable crystal is available.

Experimental Protocols

ESI-MS/MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source and tandem mass spectrometry capabilities (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan (CID): Select the [M+H]⁺ ion (m/z 253) as the precursor ion for collision-induced dissociation. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways based on the observed neutral losses.

¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the detailed chemical structure and confirm the isomeric purity of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the multiplicity of the signals (e.g., singlet, doublet), and the coupling constants (J) in Hz.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is particularly useful for confirming the connectivity of the molecule.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or carbon in the molecule.

Conclusion

The mass spectrometry fragmentation analysis of Methyl 4-iodo-1H-imidazole-2-carboxylate provides a rapid and sensitive method for its initial characterization, confirming its molecular weight and offering significant structural insights through its fragmentation patterns. However, for an unequivocal and comprehensive structural elucidation, a multi-technique approach is indispensable. NMR spectroscopy offers detailed information on the connectivity and chemical environment of atoms in solution, while X-ray crystallography provides the definitive solid-state structure. By leveraging the complementary strengths of these techniques, researchers and drug development professionals can ensure the structural integrity of this important synthetic intermediate, paving the way for its successful application in the synthesis of novel therapeutic agents.

References

  • Lee, A. K. Y., et al. (2013). Characterization of imidazole compounds in aqueous secondary organic aerosol generated from evaporation of droplets containing pyruvaldehyde and inorganic ammonium. Atmospheric Chemistry and Physics, 13(16), 8343-8356.
  • Callear, S. K., et al. (2010).
  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
  • Arroyo, P. C., et al. (2019). Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry. Atmospheric Chemistry and Physics, 19(16), 10817-10828.
  • NIST Mass Spectrometry Data Center. (1998). 1H-Imidazole, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Miyazawa, K., et al. (2020). Iodine-Mediated Heterocyclization for the Synthesis of 6-Alkylthio-1,3,5-triazine-2,4-diamines from N-Alkylpyridinium Salts and NH4SCN. The Journal of Organic Chemistry, 85(1), 536-546.
  • Presti, G., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(23), 15474-15481.
  • Bielskus, A., et al. (2019). Metal complexes of backbone-halogenated imidazol-2-ylidenes.
  • Nagy, V., et al. (2022). Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. Dalton Transactions, 51(8), 3121-3136.
  • PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Queguiner, G., et al. (2003). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 8(11), 787-802.
  • de Souza, M. V. N., et al. (2008). HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus. Journal of the Brazilian Chemical Society, 19(5), 987-992.
  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
  • Kumar, S., et al. (2021). SYNTHESIS, X-RAY CRYSTALLOGRAPHY, HIRSHFELD SURFACE AND 3D ENERGY FRAMEWORK ANALYSIS OF TWO IMIDAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(1), 150-158.
  • Movassaghi, M., & Schmidt, M. A. (2007). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 9(10), 1903-1906.
  • Wang, Y., et al. (2023). Leveraging mass spectrometry fragmentation patterns for accelerated screening and structural elucidation of new etomidate analogues in suspect samples. Forensic Toxicology, 41(1), 103-115.
  • Gao, Y., et al. (2021). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Zenoni, A., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668.
  • Kumar, A., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Journal of Applicable Chemistry, 7(5), 1243-1251.
  • Reddy, K. S., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 77(16), 7071-7076.
  • Yadav, M., & Parikh, J. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6(10), 1845-1856.
  • Wang, P., et al. (2018). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
  • PubChem. (n.d.). 4-iodo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Kumar, D., et al. (2017).
  • ChemBK. (2024). 1H-Imidazole-4-carboxylic acid methyl ester. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole‐based carboxylate (1) (A), and digested MOF‐5@imidazolium iodide (1) catalyst (B). [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1620.
  • Wakerley, D. W., et al. (2017). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

Validation

Methodological Comparison Guide: Spectroscopic Validation of Cross-Coupling Products from Methyl 4-iodo-1H-imidazole-2-carboxylate vs. Bromo Alternatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary Functionalized imidazoles are ubiquitous in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

Functionalized imidazoles are ubiquitous in modern pharmacophores, serving as critical hydrogen-bond donors and acceptors in kinase inhibitors and GPCR ligands. When synthesizing 4-aryl or 4-heteroaryl imidazole derivatives via palladium-catalyzed cross-coupling, the choice of the starting halide dictates not only the reaction kinetics but also the clarity of the downstream analytical validation.

This guide objectively compares the performance of Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS 1823913-62-7)[1] against its bromo-analogue. By analyzing the causality behind substrate reactivity and detailing a self-validating spectroscopic workflow, we demonstrate why the iodo-variant provides superior synthetic throughput and unambiguous structural confirmation.

Mechanistic Causality: The Halogen Advantage

The selection of an iodo-imidazole over a bromo-imidazole is driven by fundamental thermodynamic and kinetic principles. The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Br bond (~285 kJ/mol). In the context of[2], this lower activation barrier facilitates a highly rapid oxidative addition step.

Why this matters in practice:

  • Preservation of Functional Groups: Faster oxidative addition allows the Suzuki-Miyaura coupling to proceed at milder temperatures (80 °C vs. 110 °C). This is critical for Methyl 4-iodo-1H-imidazole-2-carboxylate, as the methyl ester at the C2 position is highly susceptible to hydrolysis in the basic aqueous media required for boronic acid activation.

  • Reduced Catalyst Loading: The facile insertion of Pd(0) into the C–I bond reduces the required catalyst loading from 5–10 mol% down to 2 mol%, minimizing heavy metal contamination in the final active pharmaceutical ingredient (API).

G A Methyl 4-iodo- 1H-imidazole B Oxidative Addition A->B C Transmetalation B->C D Reductive Elimination C->D E 4-Aryl Product D->E

Fig 1. Catalytic workflow for the arylation of Methyl 4-iodo-1H-imidazole-2-carboxylate.

Quantitative Performance Comparison

The following table summarizes the experimental and spectroscopic advantages of utilizing the iodo-variant over the bromo-variant during a standard Suzuki-Miyaura arylation (using 4-methoxyphenylboronic acid).

ParameterMethyl 4-iodo-1H-imidazole-2-carboxylateMethyl 4-bromo-1H-imidazole-2-carboxylateAnalytical Advantage
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/molFaster oxidative addition kinetics.
Optimal Pd Catalyst Loading 2.0 mol%5.0 - 10.0 mol%Reduced heavy metal contamination.
Reaction Time (80 °C) 2 hours>8 hours (often requires 110 °C)Prevents C2 methyl ester hydrolysis.
Crude Conversion Yield >94%~76%Higher throughput in library synthesis.
13 C NMR C4 Shift (SM Prod) 82 ppm 138 ppm ( Δ 56 ppm)115 ppm 138 ppm ( Δ 23 ppm)Unambiguous confirmation of coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation

To ensure reproducibility and analytical integrity, the following step-by-step protocol is designed as a self-validating system. Built-in quantitative checks prevent the propagation of failed reactions into downstream purification workflows, a standard practice in the [3].

Step 1: Reagent Preparation & Internal Standard Addition

  • Charge a flame-dried Schlenk tube with Methyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv, 0.5 mmol), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl 2​ (0.02 equiv).

  • Self-Validation Check: Add 1,3,5-trimethoxybenzene (0.33 equiv) as an internal quantitative NMR (qNMR) standard. Causality: Including the qNMR standard at step zero allows for absolute yield determination of the crude mixture, validating the catalytic efficiency before any mass is lost to silica gel chromatography.

Step 2: Solvent & Base Introduction

  • Add degassed 1,4-dioxane/H 2​ O (4:1 v/v, 5 mL) followed by K 2​ CO 3​ (2.0 equiv).

  • Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base. Pre-degassing the solvents via sparging prevents the oxidative homocoupling of the boronic acid (yielding biaryl byproducts).

Step 3: Reaction Execution & In-Situ Monitoring

  • Stir the mixture at 80 °C for 2 hours. Monitor the consumption of the starting material via LC-HRMS.

  • Causality: The highly reactive iodo-substrate allows the reaction to reach completion at 80 °C. Exceeding this temperature in the presence of K 2​ CO 3​ and water will trigger the hydrolysis of the C2 methyl ester into the corresponding carboxylic acid, complicating isolation.

Step 4: Quench & Extraction

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaCl (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Spectroscopic Validation Workflows

Validating the structure of the resulting 4-aryl-1H-imidazole requires specific spectroscopic logic. The transition from an iodo-substituted carbon to an aryl-substituted carbon provides a massive, unmistakable analytical signal.

C and 1 H NMR Analysis
  • Sample Preparation: Dissolve 5 mg of the crude residue in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ to prevent line broadening caused by the quadrupolar relaxation of the imidazole nitrogens and to fully solubilize the highly polar reaction products.

  • The Heavy Atom Effect ( 13 C NMR): In the starting material, the iodine atom causes a profound diamagnetic shielding of the C4 carbon (the "heavy atom effect"), pushing its resonance unusually upfield to ~82 ppm . Upon reductive elimination and installation of the aryl group, this shielding is lost. The anisotropic deshielding of the new aromatic ring shifts the C4 resonance dramatically downfield to ~138 ppm .

  • Validation: This Δ 56 ppm shift provides a self-validating marker of successful coupling, which is significantly more pronounced and easier to detect than the ambiguous ~23 ppm shift observed when using bromo-analogues.

High-Resolution Mass Spectrometry (HRMS-ESI+)
  • Iodine is monoisotopic ( 127 I). The starting material exhibits a single sharp [M+H] + peak. Upon successful cross-coupling, the mass shifts corresponding to the exact mass of the aryl group minus the mass of iodine. The complete disappearance of the starting material mass, combined with the lack of a 1:1 isotopic doublet (which would be present if a bromo-analogue failed to react fully), confirms absolute conversion.

G Start Crude Product NMR 13C NMR Analysis Start->NMR MS HRMS (ESI+) Start->MS C4 C4 Downfield Shift (80ppm -> 135ppm) NMR->C4 Mass Mass Shift & Loss of Iodine MS->Mass Valid Validated Structure C4->Valid Mass->Valid

Fig 2. Spectroscopic decision tree for validating the C4-arylation of the imidazole core.

References

  • Fesik, S. W., et al. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-iodo-1H-imidazole-2-carboxylate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: Methyl 4-iodo-1H-imidazole-2-carboxylate As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: Methyl 4-iodo-1H-imidazole-2-carboxylate

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized pharmaceutical building blocks. Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7)[1] is a halogenated heterocyclic compound widely utilized in drug development.

The presence of both an imidazole ring and an iodine substituent dictates specific handling and disposal requirements. Improper disposal of halogenated organics can lead to the generation of corrosive hydrogen iodide (HI) gas or toxic byproducts during standard incineration. Therefore, this guide outlines the causality-driven methodology for the safe segregation, containment, and disposal of this compound in a professional laboratory setting.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal system, we must first understand the chemical properties that drive our safety decisions:

  • The Imidazole Core: Imidazole derivatives are generally recognized as irritants and potentially corrosive materials that can cause skin burns and eye damage[2]. They may also form combustible dust concentrations in the air if mishandled as a dry powder[3].

  • The Halogen (Iodine) Substituent: The critical factor for disposal is the iodine atom. Waste containing halogens must never be mixed with standard non-halogenated organic waste streams. Halogenated waste requires specialized high-temperature incineration equipped with exhaust scrubbers to neutralize acidic combustion gases.

  • Chemical Incompatibilities: Imidazoles must be stored and disposed of away from strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent exothermic reactions or the release of toxic fumes[2][4].

Quantitative Waste Segregation Parameters

The following table summarizes the critical parameters for categorizing and segregating this compound during the waste generation lifecycle.

ParameterClassification / ValueOperational Rationale
Waste Stream Category Halogenated Organic WasteContains iodine; requires specialized scrubber-equipped incineration to prevent environmental contamination.
State of Matter Solid (Pure) or Liquid (Solution)Dictates the choice of primary containment (sealable jar vs. solvent carboy)[4].
Primary PPE Requirement Nitrile Gloves (EN 374), Safety GogglesPrevents dermal and ocular exposure to corrosive/irritant properties[5].
Incompatible Materials Strong Oxidizers, AcidsPrevents reactive hazards within the waste accumulation container[2].

Step-by-Step Disposal Methodology

This protocol ensures compliance with OSHA, EPA (RCRA), and institutional Environmental Health & Safety (EH&S) standards. Every step is designed to validate the integrity of the containment system.

Phase 1: Preparation and PPE

  • Verify Engineering Controls: Ensure all handling and waste transfer occurs within a properly functioning, certified laboratory chemical fume hood[2].

  • Don Appropriate PPE: Equip standard laboratory attire, including a fully-buttoned lab coat, ANSI Z87.1-compliant chemical safety goggles, and nitrile gloves tested according to EN 374[4][5]. Inspect gloves for pinholes prior to use.

Phase 2: Waste Collection and Segregation

  • Solid Waste Handling (Pure Compound):

    • If disposing of the pure solid powder, carefully sweep or transfer the material using appropriate tools (e.g., a dedicated spatula) to avoid generating dusty conditions[6].

    • Place the solid into a sturdy, sealable, airtight, and chemically compatible waste container (e.g., an HDPE or glass jar with a screw-top lid)[2][4].

  • Liquid Waste Handling (In Solution):

    • If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane), transfer the solution into a designated liquid waste carboy.

    • Critical Validation: Ensure the receiving carboy is explicitly designated for Halogenated Organic Solvents . Mixing with non-halogenated streams violates environmental regulations and increases disposal costs.

Phase 3: Labeling and Accumulation

  • Apply Standardized Labeling: Immediately label the container with the full chemical name ("Methyl 4-iodo-1H-imidazole-2-carboxylate"), the primary hazard (Irritant/Corrosive), and the waste category ("Halogenated Organic Waste").

  • Secure Storage: Store the sealed waste container in a designated secondary containment tray. Ensure this accumulation area is strictly segregated from incompatible chemicals such as strong oxidizers and acid chlorides[2].

Phase 4: Institutional Transfer

  • Initiate Pickup: Do not attempt to neutralize or dispose of the chemical down the sink. Dispose of contents and containers exclusively through an approved waste disposal plant or your institution's EH&S department[3][4].

  • Documentation: Complete the necessary hazardous waste transfer logs, noting the estimated mass/volume and the presence of iodine.

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing Methyl 4-iodo-1H-imidazole-2-carboxylate waste, ensuring no single point of failure in the segregation process.

G Start Waste Generation (Methyl 4-iodo-1H-imidazole-2-carboxylate) CheckState Determine State of Waste Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidContainer Sealable Solid Waste Jar (Label: Halogenated Solid) Solid->SolidContainer Avoid Dust LiquidContainer Halogenated Solvent Carboy (Label: Halogenated Liquid) Liquid->LiquidContainer Verify Compatibility Storage Segregated Temporary Storage (Away from Oxidizers/Acids) SolidContainer->Storage LiquidContainer->Storage EHS Transfer to EH&S / Approved Disposal Plant Storage->EHS Log & Request Pickup

Workflow for the segregation and disposal of halogenated imidazole waste.

References

  • AiFChem. "1823913-62-7 | Methyl 4-iodo-1H-imidazole-2-carboxylate".
  • Washington State University (WSU). "Standard Operating Procedure: Imidazole".
  • University of Washington (UW). "Standard Operating Procedure: Imidazole".
  • Fisher Scientific (Hosted by BYU). "SAFETY DATA SHEET: 1-Imidazole".
  • Carl Roth. "Safety Data Sheet: Imidazole".
  • Cole-Parmer. "Material Safety Data Sheet - Imidazole".

Sources

Handling

Personal protective equipment for handling Methyl 4-iodo-1H-imidazole-2-carboxylate

Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) is a highly versatile, halogenated building block utilized extensively in pharmaceutical R&D for cross-coupling reactions and the synthesis of complex bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1823913-62-7) is a highly versatile, halogenated building block utilized extensively in pharmaceutical R&D for cross-coupling reactions and the synthesis of complex bioactive molecules[1]. However, the specific structural properties that make it chemically valuable—namely its halogenated imidazole ring—also dictate rigorous safety and handling requirements.

This guide provides drug development professionals with a mechanistic understanding of the hazards associated with this compound, alongside self-validating protocols for personal protective equipment (PPE), handling, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To establish a safe operational environment, researchers must understand the causality behind the chemical's hazards. Methyl 4-iodo-1H-imidazole-2-carboxylate is not a standard aliphatic ester; it is a heavy-halogenated heterocycle.

  • Halogen Bonding & Lipophilicity: The presence of the heavy iodine atom at the C4 position fundamentally alters the molecule's supramolecular interactions, promoting halogen bonding[2]. This structural feature significantly increases the compound's lipophilicity. If the powder is accidentally dissolved in highly polar aprotic solvents commonly used in R&D (such as DMSO or DMF), its ability to permeate the stratum corneum (the outer layer of skin) is drastically accelerated.

  • Mucous Membrane Reactivity: The imidazole ring acts as both a hydrogen bond donor and acceptor. As a fine powder, aerosolized particulates can rapidly interact with the moisture in mucous membranes, leading to acute respiratory and severe ocular irritation (Hazard Codes H335, H319)[3],[4].

Quantitative Safety & PPE Specifications

The following table summarizes the critical physicochemical data and the corresponding baseline PPE required to mitigate exposure risks.

Property / SpecificationOperational Detail
Chemical Name Methyl 4-iodo-1H-imidazole-2-carboxylate
CAS Number 1823913-62-7
Molecular Weight ~252.01 g/mol
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3]
Dermal Protection (Gloves) Double-layered Nitrile (≥0.11 mm thickness minimum). Note: Latex is highly permeable to halogenated organics and is strictly prohibited.
Ocular Protection ANSI Z87.1 compliant chemical splash goggles. Standard safety glasses are insufficient against aerosolized powders.
Respiratory / Ventilation Class II Biological Safety Cabinet or Chemical Fume Hood (Verified face velocity of 80-120 fpm)[5].

The "Armor": Self-Validating PPE Configuration

Do not simply don PPE; validate it. Every piece of safety equipment must be treated as a verifiable system before handling halogenated imidazoles.

  • Dermal Validation (The Glove Inflation Test): Before donning your inner layer of nitrile gloves, trap air inside the glove and roll the cuff to inflate the fingers. Inspect for micro-tears. Once donned, apply the outer layer. Causality: Halogenated compounds in solution can penetrate compromised nitrile in seconds. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical window for safe removal.

  • Ocular Seal Check: Ensure your chemical splash goggles form a complete seal against your face. Causality: Fine powders of iodoimidazoles can aerosolize due to static electricity during weighing[3]. An incomplete seal allows micro-particulates to bypass the lens, reacting with the basal tears of the eye to cause severe irritation.

  • Ventilation Verification: Tape a small piece of tissue paper to the bottom sash of the fume hood. It should pull inward steadily. Causality: This provides continuous, visual confirmation of negative pressure, ensuring respiratory hazards (H335) are contained[5].

Operational Workflow: Step-by-Step Methodology

The following protocol ensures that the handling of Methyl 4-iodo-1H-imidazole-2-carboxylate remains a closed, controlled system.

Step 1: Static-Free Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder.

  • Causality: Halogenated imidazole powders frequently carry static charges. Using standard plastic spatulas can cause the powder to repel and aerosolize into the fume hood environment, contaminating the workspace and increasing inhalation risks.

Step 2: Sealed Transfer & Dissolution

  • Action: Weigh the compound directly into a pre-tared reaction vial. Seal the vial with a PTFE-lined septum cap before removing it from the balance area. Inject your solvent (e.g., DMF) directly through the septum using a syringe.

  • Causality: This prevents the dry powder from ever being exposed to the ambient laboratory air during transit to the reaction block.

Step 3: Post-Handling Decontamination

  • Action: Wipe down the balance and surrounding fume hood area with a solvent-damped cloth (e.g., isopropanol), followed by a dry wipe. Immediately remove and discard the outer layer of your nitrile gloves into a designated solid waste container.

Workflow N1 1. Fume Hood Verification Verify face velocity 80-120 fpm N2 2. PPE Donning Double nitrile gloves, goggles, lab coat N1->N2 N3 3. Static-Free Weighing Use grounded spatulas for powder N2->N3 N4 4. Sealed Transfer Cap vial before moving N3->N4 N5 5. Solvent Dissolution Inject solvent via septum N4->N5 N6 Spill Event? N5->N6 N7 Halogenated Waste Disposal Strictly separate stream N6->N7 No N8 Emergency Spill Protocol Absorb & isolate immediately N6->N8 Yes N8->N7

Operational workflow for handling halogenated imidazole derivatives.

Spill Response & Halogenated Waste Logistics

Emergency Spill Protocol: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of aerosolized dust[4]. Do not use a brush or compressed air to clean up the powder, as this will exacerbate aerosolization. Instead, cover the spill with a damp, inert absorbent pad to suppress dust formation, then carefully sweep the material into a sealable container using non-sparking tools[3].

Disposal Logistics: Methyl 4-iodo-1H-imidazole-2-carboxylate and any solvents used to dissolve it must be strictly segregated into Halogenated Waste Streams .

  • Causality: Mixing halogenated compounds with non-halogenated waste (especially basic or metallic waste) can lead to highly exothermic reactions, the formation of explosive intermediates, and severe violations of environmental safety regulations[6]. Ensure all disposal containers are clearly labeled with the specific CAS number and the "Halogenated" designation.

Sources

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